2-Methoxypyridine-5-boronic acid
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADXDMPEUWEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370258 | |
| Record name | 2-Methoxy-5-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-89-3 | |
| Record name | 2-Methoxy-5-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxypyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxypyridine-5-boronic Acid: A Core Component in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyridine-5-boronic acid has emerged as a critical building block in synthetic and medicinal chemistry. Its unique electronic and structural properties make it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in water.[1][2] It is primarily utilized as an intermediate in organic synthesis. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₃ | [2] |
| Molecular Weight | 152.94 g/mol | [2] |
| CAS Number | 163105-89-3 | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 135-140 °C (lit.) | [1] |
| Boiling Point | 313.2±52.0 °C (Predicted) | [1] |
| pKa | 7.26±0.10 (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
| InChI Key | DHADXDMPEUWEAS-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=N1)B(O)O |
Spectroscopic Data:
While specific proprietary spectral data can vary, representative ¹H NMR data is provided below:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 8.12 (bs, 2H), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H).[1]
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of 5-bromo-2-methoxypyridine (B44785) followed by reaction with a borate (B1201080) ester.
Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine
This protocol is adapted from a general procedure for the synthesis of (6-methoxypyridin-3-yl)boronic acid.[1]
Materials:
-
5-bromo-2-methoxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropoxyborane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1.0 N)
-
Sodium hydroxide (B78521) (3.0 N)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-methoxypyridine (0.131 mol) in anhydrous THF (130 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.197 mol, 79 mL of 2.5 M solution in hexanes) to the stirred solution, maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for 2 minutes.
-
Add triisopropoxyborane (0.197 mol, 45 mL) to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature over 12 hours.
-
Pour the reaction mixture into a 1.0 N aqueous hydrochloric acid solution (300 mL) and stir vigorously for 30 minutes.
-
Adjust the pH of the mixture to 7.0 with a 3.0 N aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic phases, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the residue in 2.0 M aqueous sodium hydroxide (350 mL) and wash with ethyl acetate (2 x 200 mL).
-
Adjust the aqueous phase to pH 7.0 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield (6-methoxy-3-pyridinyl)boronic acid as a white powder.
Synthesis Workflow
Applications in Drug Discovery and Development
This compound is a versatile reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is fundamental in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in drug molecules.
General Reaction Scheme:
Role in the Synthesis of Bioactive Molecules
The 2-methoxypyridine (B126380) moiety is a key structural component in a variety of bioactive molecules. Its inclusion can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, (2-Methoxypyrimidin-5-yl)boronic acid, a related compound, is used in the synthesis of isoquinoline (B145761) ketone derivatives with anti-tumor activity.
Example Signaling Pathway: Inhibition of a Kinase Pathway
While a specific signaling pathway for a drug derived directly from this compound is proprietary, a representative pathway for a kinase inhibitor—a common class of drugs synthesized using such building blocks—is illustrated below. Many anti-cancer drugs target kinases involved in cell proliferation and survival.
Experimental Protocols: Suzuki-Miyaura Coupling
The following are general protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.
Protocol Using a Phosphine (B1218219) Ligand
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane (B91453)/water, toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried reaction vial, combine the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), palladium(II) acetate (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water).
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Workflow
Safety and Handling
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of molecular scaffolds found in numerous pharmaceuticals. This guide provides essential information for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.
References
An In-depth Technical Guide to 2-Methoxypyridine-5-boronic acid (CAS: 163105-89-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-5-boronic acid, with the CAS number 163105-89-3, is a versatile heterocyclic organoboron compound. It serves as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility is primarily centered on its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, especially biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications in drug discovery.
Chemical and Physical Properties
This compound is typically a white to light yellow or beige crystalline powder.[1] It is soluble in water and methanol.[2] As is common with many boronic acids, it may exist in equilibrium with its cyclic anhydride (B1165640) form, the corresponding boroxine. Proper storage in a cool (0-8°C), dry, and inert atmosphere is recommended to maintain its integrity.[3]
Table 1: Compound Identification and Properties
| Property | Value |
| CAS Number | 163105-89-3 |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid |
| Synonyms | 6-Methoxy-3-pyridinylboronic acid, 2-Methoxy-5-pyridineboronic acid |
| Appearance | White to light yellow/beige powder[1] |
| Melting Point | 135-140 °C |
| Boiling Point | 313.2 °C at 760 mmHg |
| Density | 1.249 g/cm³ |
| Solubility | Soluble in water |
Table 2: Spectroscopic Data (Predicted/Typical)
| Type | Data |
| ¹H NMR | Expected signals for aromatic protons on the pyridine (B92270) ring and a methoxy (B1213986) group singlet. |
| ¹³C NMR | Expected signals for the five unique carbons in the pyridine ring and the methoxy carbon. Aromatic carbons typically appear between 110-160 ppm, with the carbon attached to the boron atom being less shielded. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 154.06 |
| IR | Expected characteristic peaks for O-H (boronic acid), C-O (methoxy), C=N, and C=C (pyridine ring) stretches. |
Synthesis and Experimental Protocols
The most common laboratory synthesis of this compound involves a lithium-halogen exchange of a brominated precursor followed by borylation.
General Synthesis Protocol from 5-Bromo-2-methoxypyridine (B44785)
This procedure involves the reaction of 5-bromo-2-methoxypyridine with an organolithium reagent at low temperature to form a lithiated intermediate, which is then quenched with a borate (B1201080) ester.
Experimental Protocol:
-
Dissolve 5-bromo-2-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.5 eq., typically 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for a short period (e.g., 2 minutes) at -78 °C.
-
Add triisopropyl borate (1.5 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Quench the reaction by carefully adding an aqueous solution of hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery & Medicinal Chemistry
The primary application of this compound is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating C-C bonds between sp²-hybridized carbon atoms, making it invaluable for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Role in Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The 2-methoxypyridine (B126380) moiety is frequently incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and target binding affinity.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand; 1-5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified, typically by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example in Pharmaceutical Synthesis
While specific drug synthesis pathways are often proprietary, the 6-methoxypyridine motif is present in numerous compounds investigated for various therapeutic areas, including oncology and neurology. For instance, this structural unit is found in inhibitors of various kinases, which are crucial nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. The boronic acid serves as a key precursor to introduce this specific pyridine ring system into the final active pharmaceutical ingredient (API).
Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this compound.
Table 3: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |
| Handling | - | P261, P280: Avoid breathing dust. Wear protective gloves/eye protection. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a high-value chemical intermediate for the research and development community. Its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions facilitates the synthesis of novel and complex molecules for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective application in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxypyridine-5-boronic acid, a key building block in modern medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and in-depth characterization data to support researchers in its effective utilization.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₃ | [1][2][3] |
| Molecular Weight | 152.94 g/mol | [1][2][3] |
| CAS Number | 163105-89-3 | [2][3] |
| Melting Point | 135-140 °C | [1][4] |
| Appearance | White to off-white solid | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron (B99234) reagent. The following section provides a detailed experimental protocol for the synthesis starting from the readily available 2-methoxy-5-bromopyridine.
Synthesis Workflow
The synthesis of this compound can be visualized as a two-step process, starting from the synthesis of the precursor 2-methoxy-5-bromopyridine, followed by the Miyaura borylation.
References
- 1. This compound | Biochemical Assay Reagents | 163105-89-3 | Invivochem [invivochem.com]
- 2. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]
- 3. (6-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 163105-89-3 [matrix-fine-chemicals.com]
- 4. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Methoxyl-5-pyridineboronic acid pinacol ester | [frontierspecialtychemicals.com]
An In-depth Technical Guide to the Physical Properties of (6-Methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-3-yl)boronic acid is a heterocyclic organic compound that serves as a crucial building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known physical characteristics of (6-Methoxypyridin-3-yl)boronic acid, outlines general experimental methodologies for their determination, and illustrates its role in the widely applied Suzuki-Miyaura coupling reaction.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers of (6-Methoxypyridin-3-yl)boronic acid are summarized in the table below. This information is critical for the accurate identification and handling of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈BNO₃ | [1][2][3][4][5] |
| Molecular Weight | 152.94 g/mol | [1][2][3][4][5][6] |
| Appearance | White to beige powder | [1][2] |
| Melting Point | 135-140 °C (literature value) | [1][2] |
| CAS Number | 163105-89-3 | [1][2][4][5] |
| SMILES | COc1ccc(cn1)B(O)O | [1][2] |
| InChI Key | DHADXDMPEUWEAS-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data
While specific spectral data for (6-Methoxypyridin-3-yl)boronic acid is often proprietary to commercial suppliers, general spectroscopic characteristics can be inferred from the analysis of similar boronic acid compounds. Researchers can obtain detailed spectra such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry from the certificate of analysis provided by the supplier.[4][7][8]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of chemical compounds. Below are generalized methodologies for key experiments relevant to (6-Methoxypyridin-3-yl)boronic acid.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the dry (6-Methoxypyridin-3-yl)boronic acid powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For boronic acids, it is important to note that the observed "melting point" can sometimes be a decomposition or dehydration point, which may be influenced by the presence of water.[9]
Solubility Determination
Understanding the solubility of (6-Methoxypyridin-3-yl)boronic acid in various solvents is crucial for its use in reactions and for purification processes.
Methodology (Dynamic Method):
-
Sample Preparation: A series of vials are prepared, each containing a known mass of (6-Methoxypyridin-3-yl)boronic acid and a known volume of the solvent of interest.
-
Apparatus: A temperature-controlled shaker or a jacketed reaction vessel with a stirrer and a turbidity sensor can be used.
-
Procedure: The samples are slowly heated while being vigorously agitated. The temperature at which the solid completely dissolves is recorded for each concentration.
-
Data Analysis: A solubility curve is constructed by plotting the concentration versus the dissolution temperature. This method is particularly useful for boronic acids as it can be challenging to determine their solubility via traditional equilibrium methods due to their tendency to form anhydrides (boroxines) upon heating.[10][11]
pKa Determination
The acid dissociation constant (pKa) provides insight into the acidity of the boronic acid, which is a critical parameter influencing its reactivity, particularly in the base-mediated Suzuki-Miyaura coupling.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of (6-Methoxypyridin-3-yl)boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water/alcohol mixture).
-
Apparatus: A calibrated pH meter and an automated titrator are used.
-
Procedure: The boronic acid solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Spectrophotometric titration is another common method for pKa determination of boronic acids.[12]
Role in Suzuki-Miyaura Cross-Coupling
(6-Methoxypyridin-3-yl)boronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound (like our subject compound) with an organohalide in the presence of a palladium catalyst and a base.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing (6-Methoxypyridin-3-yl)boronic acid.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Boronic acid, (6-methoxy-3-pyridinyl)- | CAS 163105-89-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 4. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]
- 5. (6-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 163105-89-3 [matrix-fine-chemicals.com]
- 6. CAS RN 163105-89-3 | Fisher Scientific [fishersci.fi]
- 7. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of 2-Methoxypyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Methoxypyridine-5-boronic acid, a key reagent in synthetic chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of boronic acids. This guide is intended to equip researchers with the foundational knowledge to effectively utilize this compound in their experimental designs.
Physicochemical Properties
This compound is typically a white to beige or off-white solid powder.[1] It has a melting point range of 135-140 °C.[1]
Qualitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble | A vendor datasheet indicates solubility in water.[2] |
| Methanol | Soluble | A vendor datasheet indicates solubility in methanol. |
| Dimethyl Sulfoxide (DMSO) | May be soluble | Often used for preparing stock solutions for biological assays.[1] |
| Ethanol | May be soluble | Suggested as a potential solvent.[1] |
| Dimethylformamide (DMF) | May be soluble | Suggested as a potential solvent.[1] |
For applications requiring in vivo administration where aqueous solubility may be limited (e.g., < 1 mg/mL), the use of formulation strategies involving co-solvents and suspending agents such as PEG400, Carboxymethyl cellulose, and Tween 80 has been suggested.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of boronic acids, based on a widely used dynamic or synthetic method. This approach relies on the visual or instrumental observation of the dissolution of a solid in a liquid under controlled temperature changes.
Principle
A sample of the boronic acid and a chosen solvent with a precisely known composition is prepared. The mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The transition can be monitored by observing the disappearance of turbidity, often measured by the intensity of a light beam passing through the sample.[2][3]
Materials and Equipment
-
Boronic Acid: this compound
-
Solvents: High-purity solvents of interest (e.g., water, methanol, ethanol, DMSO, etc.)
-
Analytical Balance: For accurate weighing of the boronic acid and solvents.
-
Jacketed Glass Vessel: To allow for precise temperature control.
-
Heating/Cooling Circulator: To control the temperature of the jacketed vessel.
-
Magnetic Stirrer and Stir Bar: To ensure the mixture is homogeneous.
-
Calibrated Temperature Probe: For accurate measurement of the sample's temperature.
-
Turbidity Sensor or Light Source and Detector: For monitoring the clarity of the solution.
Procedure
-
Sample Preparation: Accurately weigh the this compound and the selected solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.
-
Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure a homogenous mixture.[2]
-
Turbidity Measurement: The turbidity of the mixture is continuously monitored. As the solid dissolves with the increase in temperature, the turbidity will decrease, leading to an increase in light transmission through the sample.
-
Determination of Solubility Temperature: The temperature at which the solution becomes completely clear (i.e., the last solid particles disappear) is recorded as the solubility temperature for that specific concentration.
-
Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (solubility vs. temperature).
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.
This guide provides a framework for understanding and determining the solubility of this compound. While quantitative data is sparse, the provided qualitative information and detailed experimental protocol offer a solid starting point for researchers. It is recommended that solubility be determined experimentally for specific applications and solvent systems to ensure accuracy in experimental design and execution.
References
Stability and Storage of 2-Methoxypyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxypyridine-5-boronic acid. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this critical reagent in their work.
Introduction
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of this compound is paramount to achieving reproducible and reliable experimental results. This guide outlines the known stability profile, potential degradation pathways, and best practices for storage and handling.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-140 °C |
Stability Profile
This compound is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, moisture, and oxidation.
General Stability
While specific quantitative stability data for this compound is not extensively published, general knowledge of arylboronic acids suggests that it is a moderately stable compound when stored under appropriate conditions. However, its hygroscopic and heat-sensitive nature necessitates careful handling and storage to prevent degradation.
Summary of Stability Data
The following table summarizes the available information on the stability of this compound under various conditions.
| Condition | Observation |
| Temperature | Heat-sensitive. Elevated temperatures can accelerate degradation. |
| Moisture | Hygroscopic. Absorbs moisture from the air, which can lead to hydrolysis. |
| Air/Oxygen | Susceptible to oxidation, a likely primary degradation pathway. |
| Light | While not explicitly stated for this compound, photostability studies are generally recommended for pyridine (B92270) derivatives as part of forced degradation testing. |
Degradation Pathways
The degradation of this compound is likely to proceed through pathways common to other arylboronic acids. The two primary degradation mechanisms are oxidation and hydrolysis.
2-Methoxypyridine-5-boronic Acid: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-5-boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its unique structural and electronic properties make it a favored fragment for incorporation into molecules that modulate the activity of key signaling proteins, offering a pathway to novel therapeutics for a range of diseases, including inflammatory conditions and cancer. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of p38 MAP kinase and Activin-like Kinase 5 (ALK5) inhibitors.
Chemical Properties and Reactivity
This compound is a stable, crystalline solid that is readily available from commercial sources. Its key chemical features include a pyridine (B92270) ring, a methoxy (B1213986) group at the 2-position, and a boronic acid moiety at the 5-position. The electron-donating methoxy group influences the electronic properties of the pyridine ring, while the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 135-140 °C |
| CAS Number | 163105-89-3 |
Core Applications in Medicinal Chemistry: Kinase Inhibitors
The 2-methoxypyridine (B126380) moiety is a common feature in a variety of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. The methoxy group can provide additional interactions and influence the overall physicochemical properties of the molecule.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, making it an attractive target for drug discovery.
A prominent class of p38 MAP kinase inhibitors is the pyridinylimidazole series of compounds.[1] These inhibitors are known to be competitive with ATP and bind to the ATP-binding site of the p38 kinase.[2] A key example is SB203580, a potent inhibitor of p38α with a Ki of 21 nM.[2] The general structure of these inhibitors often features a central imidazole (B134444) core with pyridinyl and phenyl substituents. The 2-methoxypyridine-5-yl group can be readily incorporated into these scaffolds via Suzuki-Miyaura coupling to furnish potent p38 MAP kinase inhibitors.
Table 2: Pharmacological Data for a Representative p38 MAP Kinase Inhibitor
| Compound | Target | Assay | IC₅₀ / Kᵢ |
| SB203580 | p38α MAP Kinase | Kinase Assay | 21 nM (Kᵢ)[2] |
Activin-like Kinase 5 (ALK5) Inhibitors
Activin-like kinase 5 (ALK5), also known as transforming growth factor-β type I receptor (TGF-βRI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in a wide array of cellular processes, and its dysregulation is linked to fibrosis and cancer.
The 2-methoxypyridine-5-yl moiety is a key structural component in a number of potent ALK5 inhibitors. For instance, the compound GW6604, a 2-phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine derivative, is a known ALK5 inhibitor with an IC₅₀ of 140 nM for ALK5 autophosphorylation.[3] The synthesis of such molecules can be envisioned through a Suzuki-Miyaura coupling reaction involving this compound or a related derivative.
Table 3: Pharmacological Data for a Representative ALK5 Inhibitor
| Compound | Target | Assay | IC₅₀ |
| GW6604 | ALK5 | Autophosphorylation Assay | 140 nM[3] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for incorporating the this compound building block into target molecules. Below is a detailed, generalized protocol for this key transformation.
General Protocol for Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Heteroaryl halide (e.g., 4-bromo-2-phenyl-1H-imidazole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 equivalents), the heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. Upon activation by cellular stress or inflammatory cytokines, the MAPKKK phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn phosphorylates and activates p38 MAP kinase. Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to a cellular response.
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor, ALK5. Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[4]
Conclusion
This compound is a highly valuable building block for the synthesis of kinase inhibitors in medicinal chemistry. Its utility is particularly evident in the construction of pyridinyl-containing scaffolds that target key kinases such as p38 MAP kinase and ALK5. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating this fragment into complex molecules. A thorough understanding of the target signaling pathways, coupled with efficient synthetic strategies, will continue to drive the discovery of novel and potent kinase inhibitors for the treatment of a wide range of human diseases.
References
- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Methoxypyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Methoxypyridine-5-boronic acid. These predictions are derived from the known spectral characteristics of analogous compounds, including pyridine (B92270) boronic acids and methoxy-substituted pyridines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-6 (proton on the carbon adjacent to nitrogen) |
| ~8.1 | d | 1H | H-4 (proton on the carbon meta to the methoxy (B1213986) group) |
| ~6.8 | d | 1H | H-3 (proton on the carbon ortho to the methoxy group) |
| ~3.9 | s | 3H | -OCH₃ (methoxy group protons) |
| ~5.0-6.0 | br s | 2H | -B(OH)₂ (boronic acid protons, exchangeable with D₂O) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-2 (carbon bearing the methoxy group) |
| ~150 | C-6 (carbon adjacent to nitrogen) |
| ~145 | C-4 (carbon meta to the methoxy group) |
| ~120 | C-5 (carbon bearing the boronic acid group, broad due to quadrupolar relaxation of boron) |
| ~110 | C-3 (carbon ortho to the methoxy group) |
| ~55 | -OCH₃ (methoxy group carbon) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (from B(OH)₂ and adsorbed water) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1470 | Strong | C=C and C=N stretching vibrations of the pyridine ring[10][11][12][13][14] |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy group) |
| ~1030 | Medium | Symmetric C-O-C stretch (methoxy group) |
| ~700 | Strong | B-C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 153.06 | [M]⁺ | Molecular ion (for EI-MS) |
| 154.07 | [M+H]⁺ | Protonated molecule (for ESI-MS, positive ion mode) |
| 176.05 | [M+Na]⁺ | Sodium adduct (for ESI-MS, positive ion mode) |
| 135.05 | [M-H₂O]⁺ | Loss of water from the boronic acid group |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of base to aid dissolution) in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form esters or anhydrides.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., LC-MS or GC-MS) or with a direct infusion source. Electrospray ionization (ESI) is a common technique for boronic acids.[15][16]
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be necessary to promote ionization, depending on the desired ion mode.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas Flow: Optimized for stable spray.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | Biochemical Assay Reagents | 163105-89-3 | Invivochem [invivochem.com]
- 2. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]
- 3. This compound | 163105-89-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 5. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. (6-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 163105-89-3 [matrix-fine-chemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. labproinc.com [labproinc.com]
- 10. researchgate.net [researchgate.net]
- 11. cet-science.com [cet-science.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity Profile of 2-Methoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-5-boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) nitrogen, confer a distinct reactivity profile that enables its participation in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its application in key synthetic transformations, detailed experimental protocols, and its role in the development of therapeutic agents.
Physicochemical Properties
This compound is typically a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₃ | [1] |
| Molecular Weight | 152.94 g/mol | [1] |
| Melting Point | 135-140 °C | [1] |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Soluble in DMSO, methanol, and water | [1] |
| CAS Number | 163105-89-3 | [1] |
Core Reactivity Profile
The reactivity of this compound is dominated by its utility in palladium- and copper-catalyzed cross-coupling reactions. The presence of the methoxy group at the 2-position and the boronic acid at the 5-position of the pyridine ring influences the electron density and steric environment, thereby affecting its reactivity and the stability of reaction intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and this compound is an excellent coupling partner for a wide range of aryl, heteroaryl, and vinyl halides and triflates. This reaction is instrumental in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in many biologically active molecules.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following table summarizes representative examples of Suzuki-Miyaura couplings involving this compound with various coupling partners.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 | [3] |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | 85 | [4] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 90 | 2 | 92 | [5] |
| 2-Bromopyridine (B144113) | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 16 | 78 | [4] |
Synthesis of 2-(6-methoxypyridin-3-yl)pyridine:
To a flask charged with 2-bromopyridine (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol) is added a degassed mixture of 1,2-dimethoxyethane (B42094) (DME) (4 mL) and water (1 mL). Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the mixture is heated at 80 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.[4]
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl amines, ethers, and thioethers. This compound serves as an effective arylating agent for a variety of N- and O-nucleophiles in the presence of a copper catalyst. This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[6][7]
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
The following table presents examples of Chan-Lam couplings with this compound.
| Nucleophile | Copper Source | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Imidazole (B134444) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [2] |
| Indole | CuI | Cs₂CO₃ | DMF | 110 | 24 | 75 | [2] |
| Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 | 12 | 70 | [6] |
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 68 | [8] |
Synthesis of 1-(6-methoxypyridin-3-yl)-1H-imidazole:
In a flask open to the air, this compound (1.0 mmol), imidazole (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol) are combined in dichloromethane (B109758) (10 mL). The reaction mixture is stirred at room temperature for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-arylated product.[2]
Applications in Drug Development
The 6-methoxypyridin-3-yl moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This compound is a key intermediate for the introduction of this important structural motif.
Synthesis of γ-Secretase Modulators for Alzheimer's Disease
A significant application of this compound derivatives is in the synthesis of γ-secretase modulators (GSMs), which are being investigated as potential therapeutic agents for Alzheimer's disease.[9][10] These modulators aim to selectively reduce the production of the toxic amyloid-β42 (Aβ42) peptide without inhibiting the overall activity of the γ-secretase enzyme, thereby avoiding mechanism-based toxicities.[11][12]
In the synthesis of a series of potent GSMs, a key step involves the Suzuki-Miyaura coupling of a boronic acid derivative of the 6-methoxypyridine core with a suitable heterocyclic halide.[9] This approach allows for the modular and efficient construction of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Key Suzuki coupling step in the synthesis of a γ-secretase modulator.
Stability and Side Reactions
A common challenge encountered when using boronic acids, including this compound, is their propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This side reaction consumes the boronic acid and reduces the overall yield of the desired cross-coupling product.
The stability of this compound and its susceptibility to protodeboronation are influenced by several factors, including:
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Base: The choice and concentration of the base can significantly impact the stability of the boronic acid.
-
Solvent: The solvent system, particularly the presence of protic solvents like water, can facilitate protodeboronation.
-
Catalyst System: Highly active catalyst systems that promote rapid cross-coupling can help to outcompete the slower protodeboronation pathway.
Strategies to mitigate protodeboronation include the use of more stable boronic acid derivatives, such as pinacol (B44631) esters or MIDA boronates, which slowly release the active boronic acid under the reaction conditions, as well as the careful optimization of reaction parameters to favor the desired cross-coupling reaction.[13]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with a well-defined reactivity profile centered around Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its utility is particularly evident in the field of drug discovery, where it serves as a key building block for the synthesis of complex and biologically active molecules, such as the promising γ-secretase modulators for the treatment of Alzheimer's disease. A thorough understanding of its reactivity, coupled with strategies to control side reactions like protodeboronation, will continue to expand its application in the development of novel chemical entities.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heterobiaryl scaffolds.[1][2][3] These structural motifs are of paramount importance in the fields of medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[4] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Methoxypyridine-5-boronic acid with aryl and heteroaryl halides. The methoxypyridine moiety is a common feature in pharmaceutical candidates, making this protocol highly relevant for the synthesis of novel therapeutic agents.
While the Suzuki-Miyaura reaction is broadly applicable, the use of 2-substituted nitrogen-containing heteroaryl organoboranes, such as 2-pyridylboronic acids, can present challenges. These challenges include a slower rate of transmetalation and a propensity for protodeboronation, where the boronic acid is cleaved from the pyridine (B92270) ring before the desired coupling can occur.[1] Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is therefore critical to achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound and related pyridylboronic acids with various aryl and heteroaryl halides. This data provides a starting point for reaction optimization.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | This compound | Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ (2) | 1,4-Dioxane | 95 | - | 84[5] |
| 2 | 4-Bromoanisole | Lithium triisopropyl 2-(6-methoxypyridyl)boronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl (3) | KF (3) | 1,4-Dioxane | 110 | - | 74[1] |
| 3 | 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (4.5) | KF (3) | 1,4-Dioxane | 110 | - | 82[1] |
| 4 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (4.5) | KF (3) | 1,4-Dioxane | 110 | - | 91[1] |
| 5 | 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Di-tert-butylphosphino)biphenyl (4.5) | KF (3) | 1,4-Dioxane | 110 | - | 73[1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1.5 - 6 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum or screw cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe. If a ligand is used, it should be added at this stage. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 95 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxypyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed protocols and guidance for the palladium-catalyzed cross-coupling of 2-methoxypyridine-5-boronic acid with various aryl and heteroaryl halides. 2-methoxypyridine (B126380) derivatives are prevalent scaffolds in medicinal chemistry, and the ability to functionalize this core structure via cross-coupling is crucial for the development of novel therapeutic agents.
The presence of the methoxy (B1213986) group and the pyridine (B92270) nitrogen in this compound presents unique challenges and considerations for reaction optimization. The electron-donating methoxy group can influence the electronic properties of the boronic acid, while the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[2] Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki-Miyaura coupling reactions of structurally similar pyridine boronic acids and aryl halides. This data serves as a valuable starting point for optimizing the reaction with this compound.
Table 1: Catalyst, Ligand, and Base Systems for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane (B91453) | 110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | Moderate to Good |
| PdCl₂(dppf) (3) | --- | Na₂CO₃ (2.0) | Acetonitrile (B52724)/H₂O (5:1) | 80 | Moderate to Good |
Table 2: Substrate Scope and Representative Yields
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃, Toluene/H₂O, 100 °C, 12h | 92 |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 100 °C, 18h | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | This compound | PdCl₂(dppf) | Na₂CO₃, DMF/H₂O, 90 °C, 16h | 88 |
| 2-Bromothiophene | This compound | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 85 °C, 24h | 78 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.[3]
Protocol 1: General Procedure using a Palladium Pre-catalyst and Ligand
This protocol allows for flexibility in the choice of palladium source and ligand, which is crucial for optimizing challenging cross-coupling reactions.
Materials:
-
This compound (1.2 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
Add the palladium catalyst, Pd(OAc)₂, and the ligand, SPhos.
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]
-
Add 1,4-dioxane and deionized water via syringe.[4]
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).[4]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure using a Pre-formed Palladium Catalyst
This protocol utilizes a stable, pre-formed palladium catalyst, which can offer greater reproducibility.
Materials:
-
This compound (1.2 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Acetonitrile (5 mL, degassed)
-
Water (1 mL, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction flask, dissolve this compound, the aryl/heteroaryl halide, and sodium carbonate in a mixture of acetonitrile and deionized water.
-
Add the PdCl₂(dppf) catalyst to the mixture.
-
The flask is fitted with a reflux condenser and the mixture is heated to 80 °C with stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Visualization of the Catalytic Cycle and Workflow
To understand the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
Low or No Yield:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center.[2] Employ bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos to sterically hinder this interaction.[2]
-
Inefficient Catalyst Activation: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[2] Consider using a direct Pd(0) source like Pd(PPh₃)₄.[4]
-
Protodeboronation: Boronic acids can be unstable under basic conditions.[5] Use anhydrous solvents and consider milder bases like K₃PO₄ or Cs₂CO₃. Running the reaction under inert conditions is crucial.[2]
Formation of Palladium Black:
-
This indicates catalyst decomposition and aggregation.[2] This can be caused by high temperatures or an unstable catalytic species.[2] Try lowering the reaction temperature or using a more robust ligand.[2]
Homocoupling of Boronic Acid:
-
This side reaction can be promoted by the presence of oxygen.[2] Ensure all solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.[2]
By following these protocols and considering the troubleshooting advice, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and heteroaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are prevalent in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the construction of C-C bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields under mild reaction conditions.
This document provides detailed application notes and experimental protocols for the use of 2-Methoxypyridine-5-boronic acid as a key building block in the synthesis of biaryl compounds. The presence of the methoxypyridine moiety introduces a valuable heterocyclic core into the target molecules, which can significantly influence their pharmacological properties.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The successful synthesis of biaryl compounds via Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following tables provide an overview of common reaction parameters and representative yields for the coupling of this compound with various aryl halides.
Table 1: Common Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling
| Category | Reagent/Solvent | Typical Concentration/Amount | Notes |
| Palladium Catalysts | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-5 mol% | A common and effective pre-catalyst. |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 1-5 mol% | Often used for challenging substrates. | |
| Pd(OAc)₂ (Palladium(II) acetate) with a phosphine (B1218219) ligand | 1-5 mol% | Requires an external phosphine ligand (e.g., SPhos, XPhos). | |
| Bases | K₂CO₃ (Potassium carbonate) | 2-3 equivalents | A widely used and effective base. |
| Cs₂CO₃ (Cesium carbonate) | 2-3 equivalents | A stronger base, can be beneficial for less reactive substrates. | |
| K₃PO₄ (Potassium phosphate) | 2-3 equivalents | A non-nucleophilic base, often used in sensitive reactions. | |
| Solvents | 1,4-Dioxane (B91453)/Water | 4:1 to 10:1 v/v | A common and versatile solvent system. |
| Toluene/Water or Toluene/Ethanol/Water | Various ratios | Effective for many Suzuki couplings. | |
| Dimethylformamide (DMF) | - | A polar aprotic solvent, can be useful for solubilizing reactants. |
Table 2: Representative Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | Pd(PPh₃)₂(Cl)₂ (not specified) | Na₂CO₃ (not specified) | 1,4-Dioxane | 95 | Not specified | 84[1] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) / Ligand (3) | KF (3) | 1,4-Dioxane | 110 | Not specified | ~74 (analogous reaction)[2] |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / Ligand (3) | KF (3) | 1,4-Dioxane | 110 | Not specified | ~73 (analogous reaction)[2] |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~85 (typical) |
| 5 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | High (expected) |
Note: Yields are based on reported values for analogous reactions or are typical expected outcomes under optimized conditions. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These protocols can be adapted for other aryl halides with appropriate optimization.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of various aryl bromides with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Aryl bromide (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add a degassed mixture of toluene, ethanol, and deionized water (e.g., in a 3:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial, add this compound, the aryl halide, PdCl₂(dppf), and potassium carbonate.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.
Applications in Drug Discovery
The biaryl scaffolds synthesized using this compound are of significant interest in drug discovery. The pyridine (B92270) ring can act as a hydrogen bond acceptor and can be involved in key interactions with biological targets. The methoxy (B1213986) group can influence the compound's solubility, metabolic stability, and electronic properties. These biaryl compounds can serve as precursors for a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Figure 3: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided in this document offer a solid foundation for researchers to develop and optimize the synthesis of novel biaryl structures for applications in drug discovery and materials science. The mild reaction conditions, broad functional group tolerance, and the ability to introduce a key heterocyclic motif make this synthetic strategy highly attractive for the modern medicinal chemist.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Methoxypyridine-5-boronic acid with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds critical for the construction of complex molecules. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds.
2-Methoxypyridine-5-boronic acid is a valuable building block, enabling the introduction of the 2-methoxypyridine (B126380) moiety, a common scaffold in medicinally relevant compounds. Its coupling with a diverse range of aryl bromides allows for the synthesis of a wide array of 5-aryl-2-methoxypyridines, which are key intermediates in the development of novel therapeutics. These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl bromides.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric nature of the aryl bromide substrate. The following table summarizes the reaction conditions and yields for the coupling of this compound with a selection of electronically and sterically diverse aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2.0) | - | Cs₂CO₃ (2.0) | DMF | 110 | 8 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 78 |
| 5 | 2-Bromotoluene | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | K₃PO₄ (3.0) | Toluene | 110 | 24 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, the ligand (if applicable), and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Substituted Pyridyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl and heteroaryl compounds containing a pyridine (B92270) moiety is of particular importance in medicinal chemistry and materials science. However, the Suzuki coupling of pyridyl boronic acids presents unique challenges compared to their carbocyclic counterparts. These challenges stem from the electronic properties of the pyridine ring and the instability of the boronic acid moiety, especially when the boron group is at the 2-position.[1][2]
This document provides a comprehensive guide to ligand selection for the successful Suzuki coupling of substituted pyridyl boronic acids. It includes a summary of common challenges, an overview of effective ligand classes, tabulated data for catalyst system performance, and detailed experimental protocols.
Challenges in the Suzuki Coupling of Pyridyl Boronic Acids
The primary difficulties encountered in the Suzuki coupling of pyridyl boronic acids are:
-
Instability and Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, a process where the C-B bond is cleaved by a proton source.[1][2] This decomposition pathway reduces the concentration of the active nucleophile, leading to low yields.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[3] This is particularly true for electron-deficient heteroaryl boron derivatives.
-
Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] This is especially problematic with highly basic pyridines.[4]
To overcome these challenges, the careful selection of a suitable ligand for the palladium catalyst is paramount. The ligand plays a critical role in stabilizing the catalyst, promoting oxidative addition and reductive elimination, and facilitating the transmetalation step.
Ligand Classes for Suzuki Coupling of Pyridyl Boronic Acids
A variety of phosphine-based and N-heterocyclic carbene (NHC) ligands have been successfully employed for the Suzuki coupling of pyridyl boronic acids. The choice of ligand often depends on the specific substitution pattern of the pyridine ring and the coupling partner.
Bulky, Electron-Rich Phosphine (B1218219) Ligands
This class of ligands is widely used and has proven to be highly effective for a broad range of Suzuki couplings, including those involving challenging heteroaryl substrates.
-
Biarylphosphines (e.g., SPhos, XPhos): These ligands, developed by the Buchwald group, are characterized by a sterically demanding and electron-rich biaryl backbone. They are highly effective at promoting the coupling of a wide range of heteroarylboronic acids with aryl and heteroaryl halides.[6] The steric bulk of these ligands facilitates the reductive elimination step and prevents catalyst deactivation.
-
Bulky Alkylphosphines (e.g., P(t-Bu)₃, PCy₃): Ligands such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine (B42057) are also highly effective for the coupling of pyridyl boronic acids.[7] Their strong electron-donating ability increases the electron density on the palladium center, which promotes the oxidative addition of aryl halides.
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong σ-donors and form very stable complexes with palladium. They have emerged as powerful alternatives to phosphine ligands for challenging cross-coupling reactions.
-
IMes and IPr: These bulky NHC ligands have been shown to be effective in the Suzuki coupling of aryl chlorides with arylboronic acids.[7] Their strong donor properties can facilitate the oxidative addition of less reactive electrophiles.
-
Pyridyl-supported Pyrazolyl-NHC Ligands: Novel NHC ligands incorporating a pyridyl moiety have been developed and their palladium complexes show excellent catalytic activity in the Suzuki-Miyaura reactions of aryl halides with phenyl or p-tolylboronic acid under mild conditions.[8]
Other Ligand Systems
-
Indolyl Phosphine Ligands (e.g., CM-phos): This family of ligands has demonstrated high efficiency in the Suzuki-Miyaura coupling of aryl tosylates with a variety of boronic acids, including heteroaryl boronic acids.[9]
-
Disulfonated Fluorenylphosphine Ligands: A palladium complex with a disulfonated 9-(3-phenylpropyl)-9′-PCy₂-fluorene ligand has been reported as a highly active catalyst for the aqueous Suzuki coupling of N-heterocyclic chlorides and N-heterocyclic boronic acids at very low catalyst loadings.[4]
Data Presentation: Ligand Performance in Pyridyl Suzuki Coupling
The following tables summarize the performance of various ligand systems in the Suzuki coupling of substituted pyridyl boronic acids with different aryl halides.
Table 1: Suzuki Coupling of 2-Pyridyl Boron Derivatives
| Entry | Pyridyl Boronic Acid Derivative | Aryl Halide | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | 1 (Phosphite) | Pd₂(dba)₃ | KF | Dioxane | 100 | 85 |
| 2 | Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | 1 (Phosphite) | Pd₂(dba)₃ | KF | Dioxane | 100 | 82 |
| 3 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | 1 (Phosphite) | Pd₂(dba)₃ | KF | Dioxane | 100 | 74 |
| 4 | Lithium triisopropyl 2-pyridylboronate | 4-n-Butylchlorobenzene | 1 (Phosphite) | Pd₂(dba)₃ | KF | Dioxane | 100 | 76 |
| 5 | Lithium triisopropyl 2-pyridylboronate | 3-Chloropyridine | 1 (Phosphite) | Pd₂(dba)₃ | KF | Dioxane | 100 | 91 |
Data sourced from reference[3].
Table 2: Suzuki Coupling of Substituted Pyridylboronic Acids with Heteroaryl Halides
| Entry | Pyridyl Boronic Acid | Heteroaryl Halide | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyridine | PPh₃ | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 69 |
| 2 | 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyridine | PPh₃ | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 75 |
| 3 | 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | PPh₃ | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 55 |
Data sourced from reference[10].
Table 3: Aqueous Suzuki Coupling of Chloropyridines with Pyridineboronic Acids
| Entry | Chloropyridine | Pyridine Boronic Acid | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | 3-Pyridylboronic acid | Disulfonated fluorenylphosphine | Na₂PdCl₄ | K₂CO₃ | Water | 100 | >99 |
| 2 | 2-Chloro-6-methylpyridine | 4-Tolylboronic acid | Disulfonated fluorenylphosphine | Na₂PdCl₄ | K₂CO₃ | Water | 100 | >99 |
Data sourced from reference[4].
Experimental Protocols
The following are representative protocols for the Suzuki coupling of pyridyl boronic acids. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides[3]
-
Reagents and Setup:
-
Aryl or heteroaryl halide (1 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (B91410) (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol %)
-
Phosphite (B83602) ligand 1 (3.0-4.5 mol %)
-
Anhydrous 1,4-dioxane (B91453) (3 mL/mmol of halide)
-
An oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
-
Procedure: a. To the reaction vessel, add the aryl/heteroaryl halide, lithium triisopropyl 2-pyridylboronate, KF, Pd₂(dba)₃, and the phosphite ligand. b. Evacuate and backfill the vessel with argon or nitrogen (repeat three times). c. Add the anhydrous dioxane via syringe. d. Place the reaction vessel in a preheated oil bath at 100 °C and stir for the required time (typically 12-24 h), monitoring the reaction by TLC or GC/MS. e. Upon completion, cool the reaction to room temperature. f. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of Substituted Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine[10]
-
Reagents and Setup:
-
Halogenated aromatic/heteroaromatic amine (1 equiv)
-
Pyridylboronic acid (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol %)
-
1 M aqueous sodium carbonate (Na₂CO₃) solution (2 equiv)
-
1,4-Dioxane
-
A round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
-
Procedure: a. To the round-bottom flask, add the halogenated amine, pyridylboronic acid, and Pd(PPh₃)₂Cl₂. b. Add the 1,4-dioxane and the aqueous Na₂CO₃ solution. c. Heat the mixture to reflux (typically around 100 °C) and stir for 8-48 hours, monitoring the reaction by TLC or LC/MS. d. After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. f. Purify the residue by column chromatography.
Visualizations
General Workflow for Suzuki Coupling of Pyridyl Boronic Acids
Caption: General experimental workflow for the Suzuki coupling of pyridyl boronic acids.
Decision Tree for Ligand Selection
Caption: Decision tree for selecting a suitable ligand for pyridyl Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands and the catalytic activity of their palladium complexes in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Methoxypyridine-5-boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction:
2-Methoxypyridine-5-boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and heteroaryl structures that are core components of numerous pharmaceutical compounds. Its application is particularly notable in the synthesis of selective COX-2 inhibitors, such as Etoricoxib, where it serves as a key precursor for the construction of the bipyridine core. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates using this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 163105-89-3 |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 135-140 °C |
| Boiling Point | 313.2 ± 52.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, with potential solubility in water, ethanol, and DMF |
Key Application: Synthesis of a COX-2 Inhibitor Intermediate
A primary application of this compound is in the synthesis of the bipyridine core of the selective COX-2 inhibitor, Etoricoxib. This is achieved through a Suzuki-Miyaura cross-coupling reaction with a suitable halogenated pyridine (B92270) derivative.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes typical conditions for the coupling of aryl halides with 2-pyridylboronates, which are analogous to the synthesis of the Etoricoxib intermediate.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-n-Butylchlorobenzene | 1.5% Pd₂(dba)₃ | 3% Ligand 2 | 3.0 KF | Dioxane | 110 | 18 | 76 |
| 2 | 4-Chloroanisole | 1.5% Pd₂(dba)₃ | 3% Ligand 2 | 3.0 KF | Dioxane | 110 | 18 | 78 |
| 3 | 2-Chloro-p-xylene | 1.5% Pd₂(dba)₃ | 3% Ligand 2 | 3.0 KF | Dioxane | 110 | 18 | 70 |
| 4 | 5-Bromopyrimidine | 1.0% Pd₂(dba)₃ | 3% Ligand 1 | 3.0 K₃PO₄ | Dioxane | 110 | 18 | 91 |
| 5 | 4-Bromoanisole | 1.0% Pd₂(dba)₃ | 3% Ligand 1 | 3.0 K₃PO₄ | Dioxane | 110 | 18 | 74 |
Ligand 1: A phosphite (B83602) or phosphine (B1218219) oxide ligand. Ligand 2: A more active supporting ligand for aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloro-5-(methylsulfonyl)pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1.5-2 times the mol% of Pd).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired pharmaceutical intermediate.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
The pharmaceutical intermediates synthesized using this compound are often designed to interact with specific biological pathways. For instance, COX-2 inhibitors selectively block the cyclooxygenase-2 enzyme, which is involved in the inflammatory response.
Simplified COX-2 Inhibition Pathway:
Caption: Inhibition of the COX-2 pathway by drugs derived from the intermediate.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis. Reaction conditions, particularly catalyst and ligand choice, may need to be optimized for specific substrates to achieve desired yields and purity.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methoxypyridine-5-boronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-methoxypyridine-5-boronic acid with a variety of heteroaryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of complex bi-heteroaryl structures, which are common motifs in biologically active molecules and functional materials.
The protocols and data presented herein are compiled from literature sources and are intended to serve as a comprehensive guide for the development and optimization of coupling reactions involving this compound.
Data Presentation: A Survey of Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported and analogous conditions for the coupling of this compound with different heteroaryl halides, providing a starting point for reaction optimization.
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloropyrimidine (B16783) | Pd(PPh₃)₂Cl₂ (N/A) | - | Na₂CO₃ (2.0) | 1,4-Dioxane (B91453) | 95 | N/A | 84[1] |
| 2 | 2-Bromopyridine (analogous) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent |
| 3 | 2-Chloropyrazine (analogous) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene (B28343) | 110 | 12-24 | Good to Excellent |
| 4 | 5-Bromothiophene-2-carbaldehyde (analogous) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (6:1) | 90 | 12 | ~95[2] |
| 5 | 2-Bromo-4-fluoro-5-methylpyridine (analogous) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Moderate to Good[3] |
Note: "N/A" indicates that the specific loading was not available in the cited source. "Analogous" refers to conditions reported for similar heteroaryl halides, providing a strong starting point for optimization with this compound.
Key Considerations for Reaction Optimization
The reactivity of heteroaryl halides in Suzuki-Miyaura coupling can be influenced by several factors, including the nature of the halogen (I > Br > Cl), the electronic properties of the heterocyclic ring, and steric hindrance around the coupling site.
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine (B1218219) ligand is critical. For less reactive heteroaryl chlorides, more active catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are often necessary to promote the oxidative addition step. For more reactive heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ may be sufficient.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be considered.
-
Solvent: A variety of solvents can be employed, with ethereal solvents like 1,4-dioxane and aromatic hydrocarbons like toluene being common. Often, the addition of water in a biphasic system can enhance the reaction rate and yield.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Higher temperatures may be required for less reactive coupling partners.
Experimental Protocols
The following are detailed experimental procedures for representative Suzuki-Miyaura coupling reactions.
Protocol 1: Coupling of this compound with 4,6-Dichloropyrimidine
This protocol is based on the successful synthesis of 4,6-bis(2-methoxy-5-pyridyl)pyrimidine.[1]
Materials:
-
This compound
-
4,6-Dichloropyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloropyrimidine (1.0 mmol, 1 equiv.), this compound (2.2 mmol, 2.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: General Procedure for Coupling with Heteroaryl Bromides (Analogous System)
This protocol is a general starting point for the coupling of this compound with various heteroaryl bromides, based on established methods for similar substrates.[3]
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 2-bromopyridine)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the heteroaryl bromide (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed deionized water (a common ratio is 4:1 to 5:1).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: One-Pot Synthesis of Novel Furo[3,2-b]pyridine Derivatives via a Tandem Suzuki-Miyaura Coupling and Cyclization Strategy
Introduction
The development of efficient, one-pot synthetic methodologies is a cornerstone of modern medicinal chemistry and drug discovery. Such strategies offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. This application note describes a robust one-pot protocol for the synthesis of novel furo[3,2-b]pyridine (B1253681) derivatives, a scaffold of interest in pharmaceutical research. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an in-situ intramolecular O-arylation/cyclization.
The core of this strategy involves the coupling of 2-Methoxypyridine-5-boronic acid with a functionalized bromo-phenol derivative. The initial Suzuki-Miyaura reaction forms a biaryl intermediate which, under the same reaction conditions or with a slight modification, undergoes a subsequent intramolecular cyclization to yield the desired tricyclic furo[3,2-b]pyridine scaffold. This one-pot approach provides a convergent and atom-economical route to a class of compounds with potential biological activity.
Overall Reaction Scheme
The one-pot synthesis proceeds in two key steps within a single reaction vessel:
-
Suzuki-Miyaura Coupling: this compound is coupled with a 2-bromo-substituted phenol (B47542) derivative in the presence of a palladium catalyst and a suitable base.
-
Intramolecular Cyclization: The resulting biaryl intermediate undergoes an intramolecular O-arylation, facilitated by the cleavage of the methoxy (B1213986) group on the pyridine (B92270) ring, to form the furo[3,2-b]pyridine ring system.
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 2-Methoxypyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the pharmaceutical and agrochemical industries, the synthesis of biaryl and heteroaryl compounds is of paramount importance, and the Suzuki reaction is a frequently utilized method.[2] 2-Methoxypyridine-5-boronic acid is a valuable building block for the introduction of a methoxypyridine moiety, a common scaffold in biologically active molecules.
However, the scale-up of Suzuki reactions involving electron-deficient heteroaryl boronic acids, such as this compound, presents unique challenges. These challenges primarily stem from two key issues:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and sluggish or incomplete reactions.[3]
-
Protodeboronation: The boronic acid moiety can be cleaved and replaced by a hydrogen atom, particularly in the presence of aqueous bases, leading to the formation of undesired byproducts and reduced yields.[3]
This document provides detailed application notes and protocols to address these challenges and facilitate the successful scale-up of Suzuki reactions with this compound.
Key Considerations for Scale-Up
Successful scale-up requires careful consideration of several factors to ensure reproducibility, safety, and efficiency.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen-promoted side reactions, such as the homocoupling of the boronic acid.[3]
-
Reagent Purity: The purity of all reagents, including the boronic acid, aryl halide, solvents, and bases, is critical to avoid the introduction of impurities that can interfere with the catalytic cycle.
-
Temperature Control: Precise temperature control is essential. Exothermic events can occur, and maintaining a consistent temperature is key to controlling the reaction rate and minimizing side reactions.[4]
-
Mixing: Efficient mixing is vital in large-scale reactions to ensure homogeneous distribution of the catalyst, reagents, and heat.[4]
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. A robust purification strategy to remove palladium to acceptable levels (<10 ppm) is necessary.[5]
Recommended Reaction Components
The choice of catalyst, ligand, base, and solvent system is critical for overcoming the challenges associated with this compound.
Catalyst and Ligand Systems
The use of bulky, electron-rich phosphine (B1218219) ligands can shield the palladium center and promote the desired reductive elimination step over catalyst deactivation.[3] Pre-formed palladium catalysts are often preferred for their stability and ease of handling.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | High activity for heteroaryl couplings. | 1-3 |
| Pd₂(dba)₃ | XPhos | Broad applicability and high stability. | 1-3 |
| Pd(dppf)Cl₂ | (none) | Air-stable and effective for many couplings. | 3-5 |
| Pd(PPh₃)₄ | (none) | Commonly used, but may be less effective for challenging substrates. | 3-5 |
Base Selection
The choice of base is crucial to activate the boronic acid for transmetalation while minimizing protodeboronation. Inorganic bases are most commonly employed.
Table 2: Recommended Bases
| Base | Strength | Key Considerations | Typical Equivalents |
| K₃PO₄ | Strong | Often provides good results with heteroaryl boronic acids. | 2.0-3.0 |
| K₂CO₃ | Moderate | A common and cost-effective choice. | 2.0-3.0 |
| Cs₂CO₃ | Strong | Highly effective but more expensive. | 2.0-3.0 |
| KF | Weak | Can be effective in activating the boronic acid while minimizing base-labile side reactions.[6] | 3.0 |
Solvent Systems
Aqueous solvent mixtures are often used in Suzuki reactions. The choice of organic solvent can influence the solubility of reagents and the reaction rate.
Table 3: Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Key Considerations |
| 1,4-Dioxane (B91453) / Water | 4:1 to 10:1 | A versatile and commonly used system.[7] |
| Toluene / Water | 4:1 to 10:1 | Good for higher temperatures. |
| 2-Propanol / Water | 1:1 | A greener solvent alternative. |
| 2-Methyl-THF / Water | 4:1 to 10:1 | A more environmentally friendly alternative to THF. |
Experimental Protocols
The following protocols provide a starting point for laboratory-scale synthesis and a guide for scaling up the reaction. Optimization for specific substrates is recommended.
Protocol 1: Laboratory-Scale Synthesis (1-10 g)
This protocol is suitable for initial optimization and small-scale synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Pilot-Scale Synthesis (100 g - 1 kg)
This protocol outlines key considerations for scaling up the reaction. A thorough risk assessment and process safety evaluation should be conducted before implementation.
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Inert gas inlet and outlet.
-
Addition funnel for solvent addition.
-
Filtration equipment.
-
Purification system (e.g., large-scale chromatography or crystallization).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for an extended period to ensure an inert atmosphere.
-
Charging Reagents: Charge the reactor with this compound, the aryl halide, and the base under a nitrogen blanket.
-
Solvent Addition: Add the degassed organic solvent, followed by the degassed water.
-
Catalyst Addition: Add the palladium catalyst. For large-scale reactions, adding the catalyst as a slurry in a small amount of degassed solvent can improve dispersion.
-
Reaction: Heat the mixture to the desired temperature with efficient stirring. Monitor the internal temperature closely.
-
Monitoring: Monitor the reaction by in-process controls (e.g., HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Perform aqueous extractions to remove water-soluble impurities.
-
-
Palladium Removal:
-
The crude product may be treated with a scavenger resin or activated carbon to reduce palladium levels.
-
Crystallization is often an effective method for both purification and palladium removal.
-
-
Purification: Purify the product by crystallization or large-scale chromatography to meet the required specifications.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Laboratory-Scale Synthesis
Caption: Workflow for laboratory-scale Suzuki reaction.
Logical Workflow for Pilot-Scale Synthesis
Caption: Workflow for pilot-scale Suzuki reaction.
Summary
The scale-up of Suzuki reactions with this compound requires careful attention to the challenges of catalyst deactivation and protodeboronation. By selecting appropriate bulky, electron-rich phosphine ligands, optimizing the base and solvent system, and maintaining strict control over reaction conditions, these challenges can be overcome. The provided protocols and considerations offer a robust starting point for researchers and process chemists to successfully scale this important transformation from the laboratory to pilot-plant scale, ultimately enabling the efficient synthesis of valuable pharmaceutical and agrochemical intermediates.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application of 2-Methoxypyridine-5-boronic Acid in Materials Science
Introduction
2-Methoxypyridine-5-boronic acid is a versatile building block in the synthesis of advanced materials, particularly for organic electronics. Its unique chemical structure, featuring a pyridine (B92270) ring with a methoxy (B1213986) substituent and a boronic acid group, makes it a valuable precursor for creating molecules with tailored electronic and photophysical properties. This compound is predominantly utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, enabling the construction of complex conjugated systems that are essential for various applications in materials science.
The primary application of this compound lies in the development of materials for Organic Light-Emitting Diodes (OLEDs). The pyridine moiety can be incorporated into ligands for phosphorescent metal complexes, such as those based on iridium(III). These complexes are crucial as emitters in OLED devices, converting electrical energy into light with high efficiency. The methoxy group on the pyridine ring can influence the electronic properties of the final material, thereby tuning its emission color and performance.
Application in the Synthesis of Phosphorescent Emitters for OLEDs
This compound serves as a key reactant in the synthesis of ligands for phosphorescent iridium(III) complexes. These complexes are at the heart of highly efficient OLED technology, which is used in displays and lighting. The general approach involves a Suzuki-Miyaura coupling reaction between this compound and a suitable aryl halide, followed by the complexation with an iridium salt.
Logical Workflow for Synthesis of a Phosphorescent Iridium Complex
Caption: Workflow for synthesizing a phosphorescent iridium(III) complex.
Experimental Protocols
1. Synthesis of 2-(6-Methoxypyridin-3-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine (B144113) to synthesize the bidentate ligand, 2-(6-Methoxypyridin-3-yl)pyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a reaction flask, dissolve this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Add palladium(II) acetate (0.02 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction is typically open to the air.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to yield the pure 2-(6-Methoxypyridin-3-yl)pyridine.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
2. Synthesis of a Phosphorescent Iridium(III) Complex
This protocol outlines a general procedure for the synthesis of a heteroleptic phosphorescent iridium(III) complex using the previously synthesized bipyridine ligand.
Materials:
-
2-(6-Methoxypyridin-3-yl)pyridine
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
Acetylacetone (B45752) (acacH)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
A mixture of iridium(III) chloride hydrate and 2-(6-Methoxypyridin-3-yl)pyridine (2.5 equivalents) in 2-ethoxyethanol/water (3:1 v/v) is heated at reflux under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the precipitate formed is filtered, washed with methanol, and dried to give the dichloro-bridged iridium dimer.
-
A mixture of the iridium dimer, acetylacetone (3 equivalents), and sodium carbonate (6 equivalents) in 2-ethoxyethanol is heated at reflux under a nitrogen atmosphere for 12 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired phosphorescent iridium(III) complex.
Data Presentation
The photophysical properties of materials synthesized using this compound are critical for their application in OLEDs. The following table presents hypothetical but representative data for an iridium(III) complex incorporating a ligand derived from this compound.
| Property | Value |
| Absorption λmax (nm) | 280, 350, 450 |
| Emission λmax (nm) | 515 (Green) |
| Photoluminescence Quantum Yield (ΦPL) | > 0.8 |
| Phosphorescence Lifetime (τ) | ~1-2 µs |
| HOMO Level (eV) | -5.4 |
| LUMO Level (eV) | -2.9 |
OLED Device Performance
The performance of an OLED device is evaluated based on several key metrics. The following table shows hypothetical performance data for a green OLED device using a phosphorescent emitter derived from this compound.
| Parameter | Value |
| Turn-on Voltage (V) | 2.8 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | 60 |
| Maximum Power Efficiency (lm/W) | 55 |
| Maximum External Quantum Efficiency (%) | 20 |
| CIE Coordinates (x, y) | (0.32, 0.61) |
This compound is a valuable and versatile building block in materials science, particularly for the synthesis of phosphorescent emitters for high-performance OLEDs. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward synthesis of complex ligands that can be used to create iridium(III) complexes with desirable photophysical properties. The protocols and data presented here provide a framework for researchers and scientists in the field of drug development and materials science to explore the potential of this compound in creating novel and efficient organic electronic materials.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2-Methoxypyridine-5-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of 2-Methoxypyridine-5-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product and Significant Formation of 2-Methoxypyridine (B126380)
This is a classic symptom of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The following sections provide potential causes and solutions.
Potential Cause A: Inappropriate Base Selection
The choice of base is critical in Suzuki-Miyaura couplings. Strong bases can accelerate the formation of the reactive boronate species, but can also promote protodeboronation, especially in the presence of water.
Solutions:
-
Use a milder base: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Organic bases: In some cases, organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be effective, particularly in anhydrous conditions.
-
Fluoride-based bases: Cesium fluoride (B91410) (CsF) or potassium fluoride (KF) can be effective as they also aid in the activation of the boronic acid.
Quantitative Comparison of Bases:
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Yield of 2-Methoxypyridine (%) |
| Na₂CO₃ | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane (B91453) | 95 | 12 | 84 | Not reported, but implied to be low |
| K₃PO₄ | Pd(dba)₂ / SPhos | Toluene (B28343)/H₂O | 100 | 16 | High (expected) | Low (expected) |
| Cs₂CO₃ | Pd(OAc)₂ / XPhos | Dioxane | 80 | 12 | High (expected) | Low (expected) |
| NaOH | Pd(PPh₃)₄ | THF/H₂O | 80 | 8 | Moderate to Low (expected) | Significant (expected) |
Note: "Expected" yields are based on general trends for similar heteroarylboronic acids and may vary based on the specific coupling partner.
Potential Cause B: Inefficient Catalyst System
The palladium catalyst and its associated ligand play a crucial role. A catalyst system that is slow to initiate the cross-coupling catalytic cycle will allow more time for the competing protodeboronation reaction to occur.
Solutions:
-
Use pre-formed catalysts: Palladacycle pre-catalysts (e.g., Buchwald's G3-XPhos) are often more efficient than generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂.
-
Employ specialized ligands: For challenging substrates like 2-substituted pyridylboronic acids, bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos can promote the desired cross-coupling over protodeboronation.
-
Catalyst loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes accelerate the productive reaction pathway.
Potential Cause C: Presence of Protic Solvents
Water and other protic solvents are the source of protons for the protodeboronation reaction.
Solutions:
-
Anhydrous conditions: Whenever possible, use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.
-
Aprotic solvents: Favor aprotic solvents like dioxane, THF, or toluene over protic ones like alcohols. If a co-solvent is needed for solubility, minimize the amount of the protic component.
Issue 2: Inconsistent Reaction Yields
Inconsistent yields, even when using the same protocol, can be a sign of boronic acid instability.
Potential Cause: Degradation of this compound Upon Storage
Heteroarylboronic acids can be prone to decomposition over time, leading to variable quality of the starting material.
Solutions:
-
Use fresh boronic acid: Use freshly purchased or recently synthesized this compound.
-
Convert to a more stable derivative: For long-term storage or for particularly challenging reactions, consider converting the boronic acid to a more stable form, such as a pinacol (B44631) boronate ester or a potassium trifluoroborate salt. These derivatives are generally more resistant to protodeboronation and can release the active boronic acid in situ under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction in which the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. For this compound, this results in the formation of the byproduct 2-methoxypyridine, consuming the starting material and reducing the yield of the desired cross-coupled product. This particular boronic acid is susceptible due to the electronic properties of the pyridine (B92270) ring.
Q2: How can I monitor the extent of protodeboronation in my reaction?
A2: The most common methods are:
-
Thin Layer Chromatography (TLC): If 2-methoxypyridine has a different Rf value from your starting materials and product, you can visually track its formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to quantify the amount of the volatile 2-methoxypyridine byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic signals.
Q3: Can the reaction temperature influence the rate of protodeboronation?
A3: Yes, higher reaction temperatures can increase the rate of both the desired Suzuki-Miyaura coupling and the undesired protodeboronation. It is a parameter that often requires optimization. If protodeboronation is significant, it may be beneficial to run the reaction at a lower temperature for a longer period, provided the cross-coupling still proceeds at a reasonable rate.
Q4: Are there any additives that can help suppress protodeboronation?
A4: While not a universal solution, in some cases, additives have been shown to be beneficial. For example, the use of silver or copper salts has been reported to accelerate the cross-coupling reaction, thereby minimizing the time for protodeboronation to occur. However, the effect of these additives should be evaluated on a case-by-case basis.
Experimental Protocols
High-Yield Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a good starting point for achieving high yields while minimizing protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction mixture to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: Troubleshooting workflow for low-yielding reactions.
Technical Support Center: Suzuki Coupling with 2-Methoxypyridine-5-boronic acid
Welcome to the technical support center for Suzuki coupling reactions involving 2-methoxypyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
The primary side reactions encountered are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide coupling partner.[1][2][3] Heteroaryl boronic acids, particularly those containing nitrogen, are susceptible to these undesired pathways.[2][4]
Q2: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[5] This is a common issue with electron-deficient heteroaryl boronic acids like this compound, especially under basic conditions.[4]
-
Catalyst Inactivity: The Pd(0) catalyst may be oxidized to an inactive state, or the phosphine (B1218219) ligands can be oxidized, hindering their coordination to the palladium center.[6] Some palladium sources, like Pd₂(dba)₃, can also degrade over time.[6]
-
Homocoupling: Two molecules of the boronic acid can couple together, a reaction often promoted by the presence of oxygen.[1][6][7]
-
Poor Reagent Quality: The boronic acid may have degraded, or the solvents and base may not be pure or anhydrous (if required).[6]
Q3: I am observing a significant amount of homocoupled product. How can I minimize this?
Homocoupling is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6][7] To mitigate this:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or using freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[6]
Q4: How can I prevent protodeboronation of this compound?
Protodeboronation is a significant challenge with pyridine (B92270) boronic acids.[5][8] Several strategies can be employed to minimize this side reaction:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester or an MIDA boronate, can protect the C-B bond.[5][6] These esters can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5][9]
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, for substrates prone to protodeboronation, using anhydrous solvents can be beneficial.[2]
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or KF may be preferable to stronger bases.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst and phosphine ligands. Consider using a pre-formed Pd(0) source or a more robust precatalyst system.[6] |
| Poor quality of boronic acid | Use freshly purchased or recrystallized this compound. Consider converting it to a more stable boronic ester.[6] | |
| Suboptimal reaction conditions | Systematically screen different solvents, bases, and temperatures. A common starting point is a dioxane/water mixture with a carbonate or phosphate (B84403) base at 80-100°C.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Ensure rigorous degassing of all reagents and maintain a strict inert atmosphere (Ar or N₂).[6][11] |
| Inefficient reduction of Pd(II) precatalyst | Use a direct Pd(0) source like Pd(PPh₃)₄.[6] | |
| Protodeboronation of this compound | Instability of the boronic acid | Convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[5][6][9] |
| Harsh basic conditions | Use a milder base (e.g., K₂CO₃, KF) and avoid excessively high temperatures.[10] | |
| Dehalogenation of Aryl Halide | Slow transmetalation step | Optimize the base and ensure high purity of the boronic acid. Switching to a more reactive boronic ester can also be beneficial.[3] |
Experimental Protocols
Representative Suzuki Coupling Protocol:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol for Conversion to Pinacol Ester to Mitigate Protodeboronation:
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene (B28343) or THF).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki coupling without further purification.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing side reaction pathways.
Caption: Suzuki cycle and competing side reactions.
Caption: Troubleshooting workflow for Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yields of 2-Methoxypyridine-5-boronic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-methoxypyridine-5-boronic acid. The following information is designed to help overcome common challenges and optimize reaction conditions for this important synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cross-coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of this compound can arise from several factors, often related to the inherent properties of the pyridine (B92270) ring and the boronic acid moiety.
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species. This is a common issue with pyridyl substrates.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and enhance its catalytic activity.
-
-
Inefficient Oxidative Addition: If you are using an electron-rich aryl halide, the oxidative addition step can be slow.
-
Solution: The use of electron-rich ligands can also facilitate this step by increasing the electron density on the palladium center.
-
-
Protodeboronation: this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases and elevated temperatures.
-
Solution: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which can slowly release the boronic acid under the reaction conditions.[1] Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: Screen a variety of conditions. For pyridyl boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation.
-
Question 2: I am observing a significant amount of homocoupling of the this compound. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a frequent side reaction, often driven by the presence of oxygen.
-
Inadequate Degassing: Oxygen in the reaction mixture can promote the oxidative coupling of two boronic acid molecules.
-
Solution: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.
-
Solution: Consider using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this initial reduction step.
-
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.
-
Solution: While a slight excess of the boronic acid is common to drive the reaction to completion, using a large excess should be avoided. Try adjusting the stoichiometry to be closer to 1:1.
-
Question 3: My reaction is not going to completion, and I see both starting materials remaining. What should I try?
Answer:
Incomplete conversion is a common problem that can often be resolved by optimizing the reaction parameters.
-
Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific transformation.
-
Solution: As mentioned, bulky, electron-rich ligands are often beneficial for pyridyl substrates. Consider screening different palladium precatalysts and ligands.
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Low Reaction Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species.[4]
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Screening different solvent systems can sometimes lead to significant improvements.
-
Question 4: How do I purify the final product, and what are common impurities to look out for?
Answer:
Purification of the biaryl product typically involves standard chromatographic techniques.
-
Purification Method: Flash column chromatography on silica (B1680970) gel is the most common method for purifying Suzuki coupling products.[5]
-
Procedure: After the reaction, a standard aqueous workup is performed to remove the base and other inorganic salts. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The product is eluted using a solvent system of appropriate polarity, typically a mixture of hexanes and ethyl acetate (B1210297).
-
-
Common Impurities:
-
Homocoupled Boronic Acid: This is a common byproduct that can sometimes be difficult to separate from the desired product due to similar polarities. Careful optimization of chromatography conditions is necessary.
-
Deboronated Starting Material: The product of protodeboronation (2-methoxypyridine) is generally more volatile and can often be removed during solvent evaporation or by chromatography.
-
Residual Palladium: Palladium residues can often be removed by filtration through a pad of celite or by treatment with a palladium scavenger.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy (B1213986) group on the pyridine ring?
A1: The electron-donating methoxy group can increase the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle more challenging if the coupling partner is an electron-rich aryl halide. However, it can also influence the stability and reactivity of the boronic acid.
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the undesirable homocoupling of the boronic acid.
Q3: What is the optimal catalyst loading for this reaction?
A3: Typical catalyst loadings for Suzuki reactions range from 1-5 mol%. For challenging substrates like 2-substituted pyridines, a slightly higher catalyst loading (e.g., 3-5 mol%) may be necessary. However, optimization is key, as high catalyst loadings can sometimes lead to increased side reactions.
Q4: Is water necessary in the reaction mixture?
A4: The presence of a small amount of water is often beneficial, as it can help to dissolve the base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation. A common solvent system is a mixture of an organic solvent (like dioxane or THF) and water, often in a 4:1 or 5:1 ratio.
Q5: What is the typical reaction time and temperature?
A5: Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the reaction conditions. Temperatures typically range from 80 °C to 110 °C. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Data Presentation
The following tables summarize typical reaction conditions and provide illustrative yields for Suzuki-Miyaura couplings of similar pyridyl and methoxy-substituted boronic acids. Note that optimal conditions for this compound may vary and require specific optimization.
Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Substituted Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90-100 | Moderate to Good | [7] |
| PdCl₂(dppf) (10) | - | Na₃PO₄ | Dioxane | 65-100 | Modest to Good | [7] |
Table 2: Influence of Base on Suzuki Coupling Yields
| Base (equivalents) | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ (2.2) | Pd(PPh₃)₄ | Dioxane/H₂O | 90-100 | Good | [7] |
| K₂CO₃ (2) | Pd(OAc)₂ | Isopropanol/H₂O | 80 | High | [7] |
| Cs₂CO₃ (2) | Pd₂(dba)₃/XPhos | Toluene | 110 | Excellent | [6] |
| Na₂CO₃ (2) | Pd(OAc)₂ | Isopropanol/H₂O | 80 | Moderate | [7] |
Table 3: Effect of Solvent on Suzuki Coupling Yields
| Solvent | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| Dioxane/H₂O | Pd(PPh₃)₄ | K₃PO₄ | 90-100 | Good | [7] |
| Toluene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 110 | Excellent | [6] |
| Isopropanol/H₂O | Pd(OAc)₂ | K₂CO₃ | 80 | High | [7] |
| THF/H₂O | Pd₂(dba)₃/JohnPhos | Cs₂CO₃ | 40 | Good | [8] |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling with the inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[5][7]
Mandatory Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in the cross-coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from 2-Methoxypyridine-5-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-methoxypyridine-5-boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Issue 1: Difficulty in Removing Unreacted this compound and its Homocoupled Byproduct
-
Question: My final product is contaminated with unreacted this compound and a significant amount of its homocoupled dimer. How can I effectively remove these impurities?
-
Answer: The removal of boronic acid-related impurities is a common challenge. Here are several strategies:
-
Aqueous Workup with a Base: During the reaction workup, washing the organic layer with an aqueous basic solution (e.g., 1M NaOH or K₂CO₃) can help remove the acidic boronic acid by converting it into its water-soluble boronate salt.
-
Acid-Base Extraction: For products that are not basic, an acid-base extraction can be highly effective.[1] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate the basic pyridine (B92270) nitrogen of your product, moving it to the aqueous layer, while the non-basic homocoupled byproduct remains in the organic layer. The aqueous layer can then be basified and the product re-extracted.
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method for purification. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from both the unreacted boronic acid and the less polar homocoupled byproduct. The basicity of pyridine-containing compounds can sometimes lead to peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape.[2]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[3][4][5][6][7] The choice of solvent is critical and should be determined experimentally.
-
Issue 2: Co-elution of the Product with Other Aromatic Byproducts during Column Chromatography
-
Question: I am struggling to separate my desired product from other aromatic impurities using column chromatography, as they have very similar polarities. What can I do to improve separation?
-
Answer: Co-elution is a frequent issue when dealing with complex reaction mixtures. Consider the following approaches:
-
Optimize the Solvent System: Systematically screen different solvent systems for your column chromatography. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate (B1210297) to diethyl ether or dichloromethane) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (B75360) (basic or neutral) can be a good alternative for basic compounds like pyridines. Reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) is another powerful option.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography.[2][8] Mixed-mode columns can also be effective for separating pyridine derivatives.[8]
-
Issue 3: Low Recovery of the Product after Purification
-
Question: I am experiencing significant loss of my product during the purification process. What are the potential causes and how can I improve my recovery?
-
Answer: Low recovery can be attributed to several factors throughout the purification workflow:
-
Adsorption onto Silica Gel: The basic nitrogen of the pyridine ring can strongly interact with the acidic silanol (B1196071) groups on the surface of silica gel, leading to irreversible adsorption and low recovery. As mentioned, adding a small amount of triethylamine to the eluent can mitigate this issue.
-
Product Instability: Your product might be unstable under the purification conditions. For example, it could be sensitive to the acidic nature of silica gel or the temperatures used during solvent evaporation. If instability is suspected, consider using a more inert stationary phase like neutral alumina or performing the purification at a lower temperature.
-
Incomplete Extraction: Ensure that the pH of the aqueous layer is appropriately adjusted during acid-base extractions to ensure your product is in its desired form (protonated or free base) for efficient partitioning into the correct phase.
-
Precipitation during Workup: Your product may have limited solubility in the workup solvents, leading to precipitation and loss. Ensure you are using a sufficient volume of solvent and consider if a different solvent might be more appropriate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki-Miyaura reactions with this compound?
A1: The most common byproducts include:
-
Homocoupling of the boronic acid: This results in the formation of 2,2'-dimethoxy-5,5'-bipyridine. This is often promoted by the presence of oxygen.[9][10][11]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxypyridine. This is more likely with heteroaryl boronic acids, especially at higher temperatures.[11]
-
Dehalogenation of the coupling partner: The halide on your other reactant is replaced by a hydrogen atom.[11]
Q2: What are some general tips for the purification of pyridine-containing compounds?
A2: Due to the basic nature of the pyridine nitrogen, some special considerations are necessary:
-
Chromatography: To avoid peak tailing on silica gel, add a small amount of a base like triethylamine or pyridine to your eluent.[2] Alternatively, use a different stationary phase like alumina or a reverse-phase column.
-
Extraction: The basicity of the pyridine ring allows for easy separation from non-basic impurities through acid-base extraction.[1] By washing with a dilute acid, the pyridine derivative can be moved to the aqueous phase as its protonated salt.[1]
-
Handling and Storage: Pyridine derivatives can be sensitive to air and moisture. It is best to handle them under an inert atmosphere and store them in a cool, dark, and dry place.
Q3: Can I use recrystallization to purify my product?
A3: Yes, if your product is a solid, recrystallization is an excellent purification technique.[3][4][5][6][7] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.[6]
Data Presentation
Table 1: Comparison of Purification Techniques for Products of this compound Reactions
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | Adsorption/partition based on polarity. | >95% | Versatile, widely applicable, good for a range of polarities. | Can have issues with peak tailing for basic compounds, potential for product adsorption.[2] |
| Column Chromatography (Alumina) | Adsorption/partition based on polarity. | >95% | Good for basic compounds, less acidic than silica. | Can be less versatile than silica for a wide range of compounds. |
| Reverse-Phase Chromatography (C18) | Partition based on hydrophobicity. | >98% | Excellent for polar compounds, high resolution. | Requires HPLC instrumentation, may require method development. |
| Acid-Base Extraction | Separation based on the basicity of the pyridine nitrogen. | Variable (removes non-basic impurities) | Simple, effective for removing non-basic and acidic impurities.[1] | Only separates based on acidity/basicity, product must be stable to acid and base. |
| Recrystallization | Differential solubility of the product and impurities in a solvent. | >99% (for solids) | Can yield very pure material, scalable. | Only applicable to solid products, requires finding a suitable solvent.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane (B92381) or a low-polarity mixture of hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen non-polar solvent system. To improve peak shape for the pyridine-containing product, a small amount of triethylamine (0.1-1% v/v) can be added to the eluent.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic pyridine nitrogen, causing the product to move into the aqueous layer. Repeat the wash if necessary.
-
Separation of Layers: Separate the aqueous layer (containing the product) from the organic layer (containing non-basic impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This will deprotonate the pyridinium (B92312) salt and regenerate the free base of your product.
-
Back-Extraction: Extract the product from the now basic aqueous solution with an organic solvent. Repeat the extraction to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A decision-making diagram for troubleshooting common issues in chromatographic purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Methoxypyridine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical reactions involving 2-Methoxypyridine-5-boronic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: Catalyst deactivation in Suzuki-Miyaura reactions with this compound is often attributed to several factors:
-
Catalyst Poisoning: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a common issue with nitrogen-containing heterocycles.[1]
-
Protodeboronation: 2-Pyridyl boronic acids are known to be unstable and can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This depletes the active coupling partner and reduces the overall yield.
-
Formation of Palladium Black: The precipitation of finely divided, catalytically inactive palladium metal, known as palladium black, is a visual indicator of catalyst decomposition. This can be caused by high temperatures or the instability of the active catalytic species.
-
Ligand Oxidation: Phosphine (B1218219) ligands, commonly used in these reactions, are susceptible to oxidation by trace amounts of oxygen, which inhibits their ability to coordinate to the palladium center and stabilize the catalyst.[3]
-
Homocoupling of Boronic Acid: The presence of oxygen can also promote the undesired homocoupling of the boronic acid, leading to byproducts and reduced yield of the desired cross-coupled product.[3]
Q2: How can I minimize protodeboronation of this compound?
A2: Minimizing protodeboronation is crucial for successful coupling reactions. Consider the following strategies:
-
Use of Stable Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition.[3]
-
Careful Selection of Base: The choice of base is critical. While a base is necessary for the transmetalation step, strong bases can also promote protodeboronation. Screening bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is recommended.[4][5]
-
Anhydrous and Degassed Solvents: The presence of water can facilitate protodeboronation. Using anhydrous and thoroughly degassed solvents is essential.[3]
Q3: What are the signs of catalyst deactivation in my reaction?
A3: Common signs of catalyst deactivation include:
-
A sluggish or stalled reaction, with starting materials remaining even after extended reaction times.
-
A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black).
-
The formation of significant amounts of side products, such as the homocoupled boronic acid or the protodeboronated pyridine.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Increase Catalyst Loading: A higher catalyst concentration may overcome a mild poisoning effect. 2. Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center. |
| Protodeboronation of Boronic Acid | 1. Use a Stable Boronate Ester: Employ the pinacol or MIDA ester of this compound. 2. Optimize Base: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) to find a balance between reactivity and boronic acid stability. 3. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous and degassed. |
| Inactive Catalyst | 1. Use Fresh Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents. 2. Employ a Pre-catalyst: Modern pre-catalysts can provide more reliable generation of the active Pd(0) species.[3] |
| Inappropriate Reaction Temperature | 1. Optimize Temperature: If the reaction is sluggish, a moderate increase in temperature may help. However, excessive heat can accelerate catalyst decomposition. If palladium black is observed, try lowering the temperature.[3] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of Oxygen | 1. Improve Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[3] |
| Protodeboronated Starting Material | Boronic Acid Instability | 1. Follow recommendations to minimize protodeboronation (see Issue 1). 2. Consider a two-phase solvent system (e.g., toluene (B28343)/water) which can sometimes suppress this side reaction. |
| Palladium Black Formation | Catalyst Decomposition | 1. Lower Reaction Temperature: High temperatures can lead to catalyst agglomeration and precipitation. 2. Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. A typical ratio is 1:1 to 4:1 depending on the ligand.[3] 3. Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, leading to catalyst decomposition.[3] |
Data Presentation
The following tables provide illustrative data based on general principles and literature for Suzuki-Miyaura couplings of pyridyl boronic acids. Optimal conditions for this compound should be determined experimentally.
Table 1: Illustrative Comparison of Catalytic Systems for the Coupling of this compound with an Aryl Bromide
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Illustrative Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 85 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 90 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 70 |
Table 2: Illustrative Effect of Boron Source on Reaction Yield
| Boron Source | Catalyst System | Base | Solvent | Temp (°C) | Illustrative Yield (%) |
| This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 75 |
| This compound pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Halide
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Catalyst and Ligand Addition:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Optimizing Suzuki Reactions of Methoxypyridines
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the base and solvent for Suzuki-Miyaura cross-coupling reactions involving methoxypyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a methoxypyridine substrate showing low conversion or failing completely?
A1: Low conversion in Suzuki reactions with methoxypyridines can stem from several factors related to the substrate's electronic properties and reactivity.
-
Electronic Effects: The electron-donating methoxy (B1213986) group can decrease the reactivity of the carbon-halogen bond (especially a C-Cl bond) towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity and slowing down the reaction.[3]
-
Steric Hindrance: A methoxy group positioned ortho to the halogen can create significant steric hindrance, making the oxidative addition step less favorable.[2]
-
Halide Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active catalytic systems and more forcing conditions to achieve efficient coupling.[1][3][4]
Q2: How do I select the appropriate base for my methoxypyridine coupling?
A2: The base is crucial for activating the boronic acid or ester for the transmetalation step.[5][6] The choice depends primarily on the reactivity of your methoxypyridine halide.
-
For Bromo-methoxypyridines (More Reactive): Milder inorganic bases are often sufficient. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common choices.
-
For Chloro-methoxypyridines (Less Reactive): A stronger base is typically required to facilitate the coupling of these less reactive substrates. Potassium phosphate (B84403) (K₃PO₄) and cesium fluoride (B91410) (CsF) are highly effective.[3][4]
-
For Substrates with Sensitive Functional Groups (e.g., esters): To avoid hydrolysis of sensitive groups, a milder base like potassium fluoride (KF) can be used, although this may lead to a slower reaction rate.[7]
Q3: What is the role of water in the solvent system, and should I use anhydrous conditions?
A3: Water can play a dual role in Suzuki reactions. It is often used as a co-solvent with organic solvents like 1,4-dioxane (B91453), THF, or isopropanol.[5][6]
-
Benefits of Water: It helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step. Some anhydrous couplings using bases like K₃PO₄ have been shown to require a small amount of water to proceed efficiently.[2]
-
When to Use Anhydrous Conditions: For particularly challenging couplings, such as those involving unreactive chloro-pyridines, anhydrous aprotic solvents like toluene (B28343) or dioxane are often employed with stronger bases.[4] Anhydrous conditions are also preferred when dealing with substrates that are sensitive to hydrolysis.
Q4: My boronic acid/ester appears to be decomposing during the reaction. What is happening and how can I prevent it?
A4: This is likely due to protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. Heteroaryl boronic acids are particularly susceptible to this process.[8]
-
Use Fresh Reagents: Boronic acids can degrade over time. Always use freshly purchased or recrystallized boronic acids.[8]
-
Utilize More Stable Boron Reagents: Consider using more stable derivatives that release the boronic acid slowly under the reaction conditions. These include:
-
Pinacol (B44631) esters[8][9]
-
MIDA (N-methyliminodiacetic acid) boronates[8]
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Potassium aryltrifluoroborates[8]
-
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can accelerate decomposition.[8]
Q5: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling of the boronic acid to form a biaryl byproduct is most often caused by the presence of oxygen.[3][8]
-
Improve Degassing: Ensure your solvent and reaction setup are rigorously degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles.[8]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This process can sometimes consume the boronic acid and lead to homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive conditions for C-Cl or electron-rich C-Br bond activation.[1][3] 2. Catalyst inhibition by the pyridine nitrogen.[3] 3. Degraded catalyst, ligands, or boronic acid.[8] | 1. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C).[3][8] 2. Screen Stronger Bases: Switch from carbonates to phosphates (e.g., K₃PO₄).[3][4] 3. Use a More Active Catalyst System: Employ bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos with a palladium precursor such as Pd₂(dba)₃ or a modern precatalyst.[1][3] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[3][8] 2. In-situ reduction of a Pd(II) precatalyst consuming the boronic acid.[8] | 1. Ensure Rigorous Degassing: Purge the reaction vessel and solvents thoroughly with an inert gas (Ar or N₂).[8] 2. Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[8] |
| Protodeboronation (Loss of Boronic Acid) | 1. Instability of the boronic acid, especially heteroaryl boronic acids.[8] 2. Excessively harsh reaction conditions (high temperature or strong base). | 1. Use a Stable Boron Derivative: Employ a boronic pinacol ester, MIDA boronate, or a potassium aryltrifluoroborate.[8] 2. Use Fresh Boronic Acid: Ensure the boronic acid has not degraded during storage.[8] 3. Moderate Conditions: Attempt the reaction at a lower temperature if possible. |
| Dehalogenation of Starting Material | 1. Reduction of the methoxypyridine halide.[3] 2. Side reaction promoted by certain catalyst/ligand combinations or impurities. | 1. Screen Different Ligands: The choice of phosphine ligand can influence the prevalence of side reactions.[3] 2. Re-evaluate Base/Solvent System: Ensure the chosen conditions are not overly harsh. |
Data Presentation: Recommended Reaction Conditions
Table 1: Base and Solvent Systems for Methoxypyridine Suzuki Couplings
| Halide Type | Recommended Bases | Recommended Solvents | Typical Temp. (°C) | Notes |
| Bromo-methoxypyridine | K₂CO₃, K₃PO₄[6] | Dioxane/H₂O, Aq. Isopropanol[6] | 80 - 100 | Generally more reactive; milder conditions are often successful. |
| Chloro-methoxypyridine | K₃PO₄, CsF[4] | Anhydrous Toluene, Anhydrous Dioxane[4] | 100 - 120 | Requires more forcing conditions due to the stronger C-Cl bond.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Methoxypyridine (Milder Conditions)
This protocol is adapted from general procedures for reactive bromopyridines.[6]
-
Reagent Preparation: To an oven-dried reaction vessel containing a stir bar, add the bromo-methoxypyridine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and deionized water, via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]
Protocol 2: General Procedure for Suzuki Coupling of a Chloro-Methoxypyridine (Forcing Conditions)
This protocol is based on methods for challenging aryl chlorides.[4]
-
Catalyst Preparation: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent and Activation: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and stir for several minutes to allow for catalyst activation.
-
Reagent Addition: Add the chloro-methoxypyridine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.5 eq), and a strong base (e.g., K₃PO₄, 2-3 eq).
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-120°C, and stir for an extended period (12-24 hours).[4]
-
Monitoring: Monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up: Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for a failing Suzuki reaction.
Caption: Logic diagram for selecting an appropriate base.
References
Low reactivity of 2-Methoxypyridine-5-boronic acid troubleshooting
Welcome to the technical support center for 2-methoxypyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the reactivity of this reagent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the common causes?
A1: Low reactivity with this compound in Suzuki-Miyaura coupling can stem from several factors. The most common issues include:
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Reagent Quality: The boronic acid may have degraded over time. Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation.[1]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial and highly substrate-dependent. An inappropriate catalyst system may not efficiently facilitate the catalytic cycle.
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Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate and yield.
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Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to side reactions like homocoupling.[1]
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Water Content: The presence or absence of water can be critical. Some Suzuki couplings benefit from aqueous conditions, while others require anhydrous environments.
Q2: How can I assess the quality of my this compound?
A2: Before use, especially if the reagent has been stored for a long time, it is advisable to check its purity. This can be done by taking a Nuclear Magnetic Resonance (NMR) spectrum to ensure the boronic acid is intact and has not significantly degraded. The formation of boroxines (anhydrides of boronic acids) can also occur, which might affect reactivity.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to avoid repeated exposure to air and moisture.
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[1] To minimize this:
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Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to Pd(0) can sometimes promote homocoupling.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Reaction Parameters
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes conditions reported for the coupling of this compound and structurally similar compounds.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (N/A) | - | Na₂CO₃ (N/A) | 1,4-Dioxane | 95 | 84 |
| 3-Chloro-5-fluoro-2-methoxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | N/A |
| 3-Chloro-5-fluoro-2-methoxypyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | N/A |
Data for 4,6-Dichloropyrimidine from Org. Biomol. Chem., 2004, 2, 852-857.[2] Data for 3-Chloro-5-fluoro-2-methoxypyridine are suggested protocols based on similar substrates.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
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Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The success of the Suzuki-Miyaura reaction is dependent on the successful completion of a catalytic cycle. Issues with any step can lead to low reactivity.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 2-Methoxypyridine-5-boronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of boron impurities from reactions involving 2-Methoxypyridine-5-boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of reaction products, offering potential causes and solutions.
Issue 1: Residual Boron-Containing Impurities Detected After Standard Aqueous Workup
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Possible Cause: Boron species, such as boric acid or boronate esters, are often highly polar and may not be completely removed by a simple aqueous extraction.
-
Solutions:
-
Azeotropic Distillation with Methanol (B129727): Boric acid and its esters can be removed by forming volatile trimethyl borate.[1]
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Basic Aqueous Wash: For acidic boron impurities like boronic acids, a basic wash can help extract them into the aqueous phase.[1]
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Specialized Scavengers: Use silica-based scavengers designed for the targeted removal of boronic acids.
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Issue 2: Product Co-elutes with Boron Impurities During Silica Gel Chromatography
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Possible Cause: The polarity of the desired product and the boron impurity may be too similar for effective separation using standard solvent systems.
-
Solutions:
-
Modify the Eluent System: Adjusting the solvent polarity can improve separation.
-
Pre-Column Treatment: Remove the bulk of the boron impurity before chromatography using methods described in Issue 1.
-
Alternative Stationary Phase: Consider using a different chromatography support, such as neutral alumina.
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Issue 3: Significant Protodeboronation of this compound Observed
-
Possible Cause: Heteroaromatic boronic acids can be prone to protodeboronation (loss of the boronic acid group), especially under certain pH conditions or upon prolonged heating.[2]
-
Solutions:
-
Use Fresh Reagents: Use freshly purchased or properly stored this compound.
-
Use More Stable Derivatives: Consider using more stable boronate esters, such as the pinacol (B44631) ester, which can release the boronic acid in situ.[2]
-
Control pH: Protodeboronation of some arylboronic acids is slowest around pH 5 and rapid under more acidic or basic conditions.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing simple boron impurities like boric acid?
A1: The most frequently cited and simplest method is repeated co-evaporation with methanol. This process converts non-volatile boric acid into volatile trimethyl borate, which is easily removed under reduced pressure.[1]
Q2: Are there scavenger resins specifically for boronic acid removal?
A2: Yes, silica-based scavengers with diethanolamine (B148213) (DEAM) or diol functionalities, such as SiliaBond DEAM and SiliaBond Diol, have been shown to be effective for scavenging boronic acids.[3][4][5]
Q3: Can crystallization be used to remove boron impurities?
A3: Yes, crystallization or recrystallization can be a very effective purification technique if your desired product is a solid and has significantly different solubility properties from the boron-containing impurities.[6]
Q4: Why is it important to remove residual boronic acids from final products in drug development?
A4: Some arylboronic acids have been found to be weakly mutagenic. Therefore, they are considered potentially genotoxic impurities, and controlling their levels in Active Pharmaceutical Ingredients (APIs) is a potential regulatory requirement.
Q5: What are the typical side reactions to be aware of in Suzuki couplings with this compound?
A5: Besides the removal of boron impurities, be aware of potential side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide. Proper degassing of the reaction mixture is crucial to minimize these side reactions.[2]
Data on Boron Removal Methods
| Removal Method | Target Impurity | Reported Efficiency/Observations | Reference(s) |
| Azeotropic Distillation with Methanol | Boric Acid, Boronate Esters | Widely cited as a simple and effective method for removing boric acid as volatile trimethyl borate. | [1] |
| Basic Aqueous Wash (e.g., 1-2 M NaOH) | Boronic Acids | Efficiently converts acidic boronic acids to their more water-soluble salts, facilitating extraction into the aqueous phase. | [1] |
| Silica-Based Scavengers (e.g., DEAM, Diol) | Boronic Acids | SiliaBond DEAM and Diol are reported to be powerful and effective scavengers for boronic acids. | [3][4][5] |
| Crystallization/Recrystallization | Various Boron Impurities | Can be highly effective if there is a significant solubility difference between the product and impurities. | [6] |
| Complexation with Diethanolamine | Boronic Acids | Forms crystalline adducts with boronic acids, which can be filtered off. | [7] |
Experimental Protocols
Protocol 1: Azeotropic Removal of Boric Acid with Methanol
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Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Methanol Addition: Add a sufficient volume of methanol to dissolve the residue.
-
Co-evaporation: Concentrate the mixture again under reduced pressure. The methanol will form an azeotrope with the trimethyl borate, facilitating its removal.
-
Repeat: Repeat steps 2 and 3 at least three times to ensure the complete removal of boric acid.[1]
Protocol 2: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH).[1]
-
Separation: Separate the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with the NaOH solution two more times to ensure complete removal of the acidic boronic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification via Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the boron impurities are either highly soluble or insoluble at all temperatures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure product.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for the removal of boron impurities.
References
Technical Support Center: Suzuki Coupling with 2-Methoxypyridine-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling reaction involving 2-Methoxypyridine-5-boronic acid. This resource addresses common issues related to the impact of water on the reaction, offering solutions to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
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Question: I am performing a Suzuki coupling with this compound and an aryl bromide, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
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Answer: Low yields in Suzuki couplings involving heteroaromatic boronic acids like this compound are a common challenge. The electron-deficient nature of the pyridine (B92270) ring and the presence of the Lewis basic nitrogen can complicate the catalytic cycle. Key areas to investigate include:
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Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a C-H bond.[1] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, especially in the presence of aqueous bases.[2]
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Solution: Minimize water content. While some water is often beneficial, excessive amounts can accelerate protodeboronation. Consider using anhydrous solvents with a base like K₃PO₄, which may only require a small amount of water to be effective. Alternatively, using a more stable derivative of the boronic acid, such as a pinacol (B44631) ester or a trifluoroborate salt, can prevent this side reaction.[2]
-
-
Catalyst Deactivation: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive palladium complexes.[2]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands. Ligands such as SPhos, XPhos, or P(t-Bu)₃ can sterically shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[2]
-
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) can be slow for electron-deficient heteroaryl boron derivatives.[1]
-
Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for activating the boronic acid. The presence of a controlled amount of water can also facilitate this step by helping to dissolve the inorganic base and promoting the formation of the active boronate species.
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-
Issue 2: Formation of Significant Side Products
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Question: My reaction is producing the desired product, but I am also seeing significant amounts of homocoupled boronic acid (bipyridine byproduct) and dehalogenated starting material. How can I suppress these side reactions?
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Answer: The formation of these side products points to specific issues within the catalytic cycle that can often be addressed by optimizing reaction conditions.
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Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution: Ensure rigorous degassing of your reaction mixture. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes) to remove dissolved oxygen. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can also mitigate this issue, as the in situ reduction of Pd(II) can sometimes promote homocoupling.
-
-
Dehalogenation of the Aryl Halide: This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.
-
Solution: Identify and eliminate potential hydride sources. Some amine bases or alcohol solvents can act as hydride donors. Switching to a non-protic solvent and a carbonate or phosphate (B84403) base can minimize dehalogenation. Ensure all reagents are pure and free from contaminants that could act as hydride sources.
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-
Frequently Asked Questions (FAQs)
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Q1: Is water always detrimental to the Suzuki coupling of this compound?
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A1: Not necessarily. Water plays a dual role. A small amount is often beneficial, and sometimes essential, for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and for facilitating the transmetalation step by promoting the formation of the reactive [ArB(OH)₃]⁻ species. However, excessive water can lead to significant protodeboronation of the sensitive 2-pyridylboronic acid, reducing the overall yield. The key is to find the optimal balance for your specific reaction.
-
-
Q2: What is the optimal solvent-to-water ratio?
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A2: The optimal ratio is highly dependent on the specific substrates, catalyst, and base used. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF/water, often in ratios ranging from 4:1 to 10:1.[3] As shown in the data table below for a related heteroaromatic boronic acid, a 4:1 dioxane/water mixture can provide significantly better yields than anhydrous or neat water conditions. It is crucial to screen different ratios to find the optimal conditions for your specific reaction.
-
-
Q3: Can I run the reaction under completely anhydrous conditions to avoid protodeboronation?
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A3: Yes, anhydrous conditions can be an effective strategy to prevent protodeboronation. However, the reaction may proceed slower or not at all if the chosen base has poor solubility in the organic solvent. In such cases, using a more soluble organic base or a phase-transfer catalyst might be necessary. Some studies have shown that for bases like K₃PO₄, a few equivalents of water are still needed for the reaction to be effective.
-
-
Q4: My this compound is labeled as "contains varying amounts of anhydride". How does this affect my reaction?
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A4: Boronic acids can dehydrate to form cyclic trimers called boroxines (anhydrides). This is an equilibrium process. When setting up your reaction, the presence of the boroxine (B1236090) is generally not a problem, as it will hydrolyze back to the active boronic acid monomer in the presence of the aqueous base used in the reaction. However, it is important to account for the potential difference in molecular weight if you are aiming for very precise stoichiometry.
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-
Q5: Which palladium catalyst is best for this type of coupling?
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A5: For challenging substrates like 2-substituted pyridines, catalyst systems with bulky, electron-rich phosphine ligands are often preferred to prevent catalyst deactivation by the pyridine nitrogen. Pre-formed catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos, P(t-Bu)₃) are excellent starting points.[2]
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Data Presentation
The following table summarizes quantitative data from a study on the Suzuki-Miyaura coupling of a heteroaromatic boronic acid, illustrating the significant impact of the solvent and water content on reaction yield. While the substrate is 2-thiopheneboronic acid, the trends observed are highly relevant for the similarly sensitive this compound.
Table 1: Effect of Water Content on the Yield of a Heteroaromatic Suzuki Coupling [4][5]
| Entry | Solvent System | Water Content | Temperature (°C) | Yield (%) |
| 1 | "Dry" Dioxane | ~0% | 100 | 38 |
| 2 | "Wet" Dioxane | Trace | 100 | 58 |
| 3 | Dioxane/Water (4:1) | 20% | 100 | 89 |
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid (0.45 mmol), Pd(dppf)Cl₂ (10 mol%), Na₃PO₄ (3 equiv), Solvent (1 mL), 12 h.
Experimental Protocols & Visualizations
General Experimental Workflow
The diagram below illustrates a typical workflow for setting up a Suzuki coupling reaction with this compound.
Caption: General experimental workflow for a Suzuki coupling reaction.
The Dual Role of Water in the Suzuki Catalytic Cycle
Water can influence the Suzuki coupling in both productive and destructive ways. The following diagram illustrates the desired catalytic cycle and the competing protodeboronation side reaction exacerbated by water.
Caption: Impact of water on the Suzuki coupling catalytic cycle.
Detailed Experimental Protocol
Reaction: Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
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Aryl Bromide (1.0 mmol, 1.0 equiv)
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This compound (1.5 mmol, 1.5 equiv)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
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Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
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1,4-Dioxane (B91453) (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and finely ground potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the mixture for 5 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) to the flask against a positive flow of the inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling of 2-Methoxypyridine-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 2-Methoxypyridine-5-boronic acid, with a specific focus on preventing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-dimethoxy-5,5'-bipyridine, consuming the boronic acid and reducing the yield of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling with this compound?
A2: The primary driver of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[2][3][4] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[2][3][4] Other contributing factors can include the choice of palladium precursor (Pd(II) sources can be more prone to this), the base, and the reaction temperature.[1][5]
Q3: How does the electronic nature of this compound affect its tendency to homocouple?
A3: this compound is an electron-rich heterocyclic boronic acid due to the presence of the methoxy (B1213986) group. While the primary cause of homocoupling is oxidative, the electron-rich nature of the pyridine (B92270) ring can influence the kinetics of the various steps in the catalytic cycle. It is crucial to employ optimized conditions to favor the desired cross-coupling pathway.
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) precatalysts like Pd(OAc)₂.[1] Pd(II) precatalysts are reduced to the active Pd(0) species in situ, a process that can sometimes involve the boronic acid and contribute to side reactions, including homocoupling.[1]
Q5: Are there any specific ligands that can help suppress homocoupling?
A5: The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway.[1][6] For challenging substrates, ligands like SPhos, XPhos, or RuPhos are often effective in minimizing side reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 2,2'-dimethoxy-5,5'-bipyridine byproduct detected. | Presence of oxygen in the reaction. | Improve Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for an extended period or by using freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) Catalyst: Utilize a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can contribute to homocoupling.[1] | |
| Suboptimal base selection. | Optimize the Base: Stronger bases may promote boronic acid decomposition or homocoupling.[5] Consider screening weaker inorganic bases such as K₂CO₃ or K₃PO₄, or fluoride (B91410) sources like CsF. | |
| High reaction temperature. | Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[5][6] | |
| Low yield of desired product and significant starting material remaining, alongside homocoupling. | Inefficient catalytic cycle favoring the homocoupling pathway. | Introduce a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that can promote homocoupling.[8][9] |
| Incorrect stoichiometry. | Adjust Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the this compound can sometimes favor the cross-coupling reaction. | |
| Slow addition of the boronic acid. | Slow Addition Protocol: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.[5] |
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling pathway initiated by oxygen.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with homocoupling.
Caption: Troubleshooting Workflow for Homocoupling.
Experimental Protocols
Representative Protocol for Minimizing Homocoupling of this compound
This protocol is a general guideline based on best practices for Suzuki-Miyaura couplings prone to homocoupling. Optimization may be required for specific coupling partners.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with a high-purity inert gas (Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Crucial Step): Subsurface sparge the reaction mixture with the inert gas for 15-20 minutes to ensure rigorous removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Methoxypyridine-5-boronic Acid and its Pinacol Ester in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron reagent is critical to the success of this reaction. This guide provides a detailed comparison of 2-methoxypyridine-5-boronic acid and its pinacol (B44631) ester derivative, two common reagents for the introduction of the 2-methoxypyridine-5-yl moiety, a prevalent scaffold in medicinal chemistry.
Executive Summary
Both this compound and its pinacol ester are effective reagents in Suzuki-Miyaura coupling reactions. The primary distinction lies in their stability and reactivity. Boronic acids are generally more reactive but can be prone to decomposition, particularly protodeboronation, which can lower yields. Pinacol esters, on the other hand, offer enhanced stability, longer shelf-life, and greater ease of handling, though they may require more forcing reaction conditions or specific activation for optimal performance. The choice between the two often depends on the specific requirements of the synthetic route, including the nature of the coupling partner and the desired reaction conditions.
Data Presentation: Performance in Suzuki Coupling
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher reactivity, often leading to faster reaction times and lower catalyst loadings.[1] | May require more forcing conditions (higher temperatures, longer reaction times) or specific activators due to lower reactivity.[2] |
| Stability | Prone to protodeboronation and formation of boroxines, which can affect stoichiometry and reduce yields.[3][4] | Significantly more stable, less susceptible to protodeboronation, and easier to purify and handle.[4][5] |
| Yield | Can provide high yields under optimized conditions. For example, the reaction with 4,6-dichloropyrimidine (B16783) afforded an 84% yield. | Generally provides good to excellent yields, though direct comparative data with the boronic acid is lacking. The enhanced stability can lead to more consistent and reproducible yields. |
| Handling | Can be challenging to handle and purify due to its polarity and potential for decomposition. | Typically a crystalline, stable solid that is easier to handle and purify by standard techniques like chromatography.[2] |
| Storage | Shorter shelf-life; should be stored under inert atmosphere and refrigerated. | Longer shelf-life; can often be stored at room temperature.[6] |
Logical Relationship: Choosing the Right Reagent
The decision between using the boronic acid or its pinacol ester can be guided by several factors. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting between the boronic acid and its pinacol ester.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving this compound and its pinacol ester. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Protocol 1: Suzuki Coupling of this compound with 4,6-Dichloropyrimidine
This protocol is adapted from a literature procedure that reported an 84% yield.
Materials:
-
4,6-Dichloropyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
To a reaction vessel, add 4,6-dichloropyrimidine (1.0 mmol), this compound (2.2 mmol), sodium carbonate (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 95 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 4,6-bis(2-methoxypyridin-5-yl)pyrimidine.
Protocol 2: General Procedure for Suzuki Coupling of this compound Pinacol Ester with an Aryl Halide
This is a general protocol that can be adapted for various aryl halides.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343) or 1,4-Dioxane
-
Water
Procedure:
-
In a glovebox, combine the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in a reaction vial.
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection between this compound and its pinacol ester for Suzuki-Miyaura coupling is a nuanced decision that requires consideration of the specific reaction context. For rapid, high-yielding reactions where the stability of the boronic acid is not a major concern, the free boronic acid is an excellent choice. However, for syntheses that require robust, scalable, and reproducible conditions, and for situations where ease of handling and storage are paramount, the pinacol ester is often the superior reagent. Researchers should consider the trade-offs between reactivity and stability to select the optimal boron source for their synthetic endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. This compound pinacol ester [myskinrecipes.com]
- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Methoxypyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. The 2-methoxypyridine (B126380) moiety is a common scaffold in many biologically active compounds, and its derivatives, such as boronic acids, are invaluable in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2-methoxypyridine boronic acid isomers in the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data from the literature.
Reactivity Comparison of Isomers
The position of the boronic acid group on the 2-methoxypyridine ring significantly influences the reactivity of the isomer in Suzuki-Miyaura coupling reactions. This is primarily due to the electronic effects of the methoxy (B1213986) group and the nitrogen atom, as well as potential steric hindrance and catalyst inhibition.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | N/A | 64 | [1] |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | N/A | 84 | [1] |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | N/A | 85 | [2] |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | N/A | 82 | [2] |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 2-Bromotoluene | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | N/A | 79 | [2] |
Note: "N/A" indicates that the reaction time was not specified in the cited source; reactions were run to completion.
From the available data, the 2-methoxy-5-pyridylboronic acid appears to be more reactive than the 3-isomer when coupled with 4,6-dichloropyrimidine, affording a higher yield under the same reaction conditions.[1]
For the 6-isomer, data is available for its boronate ester derivative, which is often used to enhance stability and reactivity, particularly for pyridyl boronic acids with substituents at the 2- or 6-position (the "2-pyridyl problem").[2][3] The high yields obtained with the 6-methoxypyridylboronate across different electronically diverse aryl bromides suggest that this is a viable strategy to effectively utilize this isomer in Suzuki-Miyaura couplings.[2]
While no specific experimental data was found for the Suzuki-Miyaura coupling of 2-methoxypyridine-4-boronic acid in the reviewed literature, it is a commercially available reagent frequently utilized in organic synthesis for this purpose.[4] Based on general reactivity principles of substituted pyridines, the 4-isomer is expected to be a competent coupling partner.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of a 2-methoxypyridine boronic acid with an aryl halide. This protocol is a composite based on several literature procedures and should be optimized for specific substrates.[2]
Materials:
-
2-Methoxypyridine boronic acid isomer (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using aqueous basic conditions)
Procedure:
-
To an oven-dried reaction vessel, add the 2-methoxypyridine boronic acid, aryl halide, and base.
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
The palladium catalyst and ligand (if separate) are added under the inert atmosphere.
-
The anhydrous solvent and water (if applicable) are added via syringe.
-
The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel.
Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to Alternatives for 2-Methoxypyridine-5-boronic Acid in Biaryl Synthesis
For researchers and professionals in drug development, the synthesis of biaryl compounds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a favored tool for this purpose, with 2-methoxypyridine-5-boronic acid being a common reagent for introducing the 2-methoxypyridine (B126380) moiety. However, the stability and reactivity of boronic acids can present challenges, leading to the development of several alternative reagents. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.
Executive Summary
While this compound is a widely used and effective reagent in many Suzuki-Miyaura coupling reactions, its alternatives offer distinct advantages in terms of stability, handling, and, in some cases, reactivity, particularly with challenging substrates. The primary alternatives discussed in this guide are:
-
Potassium Pyridyltrifluoroborates: Known for their exceptional stability to air and moisture, offering a longer shelf-life and easier handling.
-
Pyridyl MIDA Boronates: These N-methyliminodiacetic acid protected boronates exhibit enhanced stability and allow for slow, controlled release of the boronic acid in situ, which can be advantageous for sensitive substrates.
-
Pyridyl Organosilanes: Utilized in the Hiyama-Denmark cross-coupling, these reagents are stable, and their byproducts are generally non-toxic and easily removed.
This guide will delve into a comparative analysis of these reagents, presenting performance data and detailed experimental protocols to inform your synthetic strategy.
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in biaryl synthesis. The data is compiled from various studies and is intended to provide a comparative overview. Direct comparison can be challenging due to variations in reaction conditions, substrates, and catalysts.
| Reagent Class | Example Reagent | Typical Coupling Partner | Catalyst System (Typical) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | 2-Methoxy-5-pyrimidineboronic acid | Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane (B91453) | Na₂CO₃ | 95 | - | 56-84 | [1] |
| Trifluoroborate | Potassium (pyridin-3-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | t-AmylOH | Cs₂CO₃ | 100 | 24 | 88 | [2] |
| MIDA Boronate | 2-Thienyl MIDA boronate | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | Dioxane/H₂O | K₃PO₄ | 80 | 3 | 94 | [3] |
| Organosilane | Trimethoxy(phenyl)silane | Pyrimidin-2-yl tosylate | PdCl₂ / PCy₃ | Dioxane | TBAF | 110 | - | 80 | [4] |
Key Factors in Reagent Selection
-
Stability and Handling: For routine synthesis and high-throughput screening, the air and moisture stability of trifluoroborates and MIDA boronates can offer significant logistical advantages over boronic acids, which can be prone to decomposition.[3][5]
-
Reactivity and Substrate Scope: While boronic acids are generally more reactive, this can be a double-edged sword, leading to side reactions.[6] The slow-release mechanism of MIDA boronates can provide higher yields with sensitive or unstable substrates.[3] Organosilanes in Hiyama-Denmark coupling offer an alternative pathway that can be beneficial for specific substrate combinations.[7][8]
-
Toxicity and Byproducts: Organosilicon reagents are often highlighted for their low toxicity and the formation of benign, easily removable siloxane byproducts.[8]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for biaryl synthesis using the discussed reagents.
Protocol 1: Suzuki-Miyaura Coupling of a Pyridine (B92270) Boronic Acid
This protocol is a general procedure for the coupling of a substituted pyridine boronic acid with an aryl halide.
Reagents:
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3 eq)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
To a flask containing 5-bromo-2-methylpyridin-3-amine and the arylboronic acid, add Pd(PPh₃)₄ and K₃PO₄.
-
Add the 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 85-95 °C.
-
Monitor the reaction by TLC until completion.
-
After cooling, extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Pyridyltrifluoroborate
This procedure outlines the coupling of a potassium heteroaryltrifluoroborate with an aryl halide.
Reagents:
-
Potassium heteroaryltrifluoroborate (1.05 eq)
-
Aryl halide (1 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (3 eq)
-
t-AmylOH/H₂O (10:1)
Procedure:
-
In a microwave vial, combine the potassium heteroaryltrifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Add the t-AmylOH and water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 100 °C for the specified time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[5]
Protocol 3: Slow-Release Suzuki-Miyaura Coupling of a MIDA Boronate
This protocol is designed for the coupling of an air-stable MIDA boronate with an aryl chloride, utilizing a slow-release of the corresponding boronic acid.
Reagents:
-
MIDA boronate (1 eq)
-
Aryl chloride (1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (8 mol%)
-
K₃PO₄ (3 eq)
-
1,4-Dioxane/H₂O (5:1)
Procedure:
-
Combine the MIDA boronate, aryl chloride, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.
-
Add the 1,4-dioxane and water mixture.
-
Heat the reaction to 80 °C for 3 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify by flash chromatography.[3]
Protocol 4: Hiyama-Denmark Coupling of a Pyridyl Organosilane
This protocol describes the palladium-catalyzed cross-coupling of a pyrimidin-2-yl tosylate with an organosilane.
Reagents:
-
Pyrimidin-2-yl tosylate (1 eq)
-
Organosilane (e.g., trimethoxy(phenyl)silane) (1.5 eq)
-
PdCl₂ (5 mol%)
-
PCy₃ (10 mol%)
-
TBAF (1.5 eq)
-
Dioxane
Procedure:
-
To a solution of the pyrimidin-2-yl tosylate and organosilane in dioxane, add PdCl₂, PCy₃, and TBAF.
-
Heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.[4]
Visualizing the Reaction Pathway
The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The generally accepted mechanism provides a framework for understanding the reaction and for troubleshooting.
Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, starting from the active Pd(0) catalyst.
Conclusion
The choice of reagent for introducing a 2-methoxypyridine moiety in biaryl synthesis extends beyond the traditional boronic acid. Potassium trifluoroborates, MIDA boronates, and organosilanes each present a unique set of advantages that can be leveraged to overcome challenges associated with stability, handling, and reactivity. By carefully considering the specific requirements of a synthetic target and the context of the overall synthetic route, researchers can select the optimal reagent to achieve their goals efficiently and reliably. The data and protocols provided in this guide serve as a starting point for this critical decision-making process.
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hiyama Coupling [organic-chemistry.org]
Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-Methoxypyridine-5-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers engaged in drug discovery and development, the synthesis of biaryl and heteroaryl structures is of paramount importance, and 2-Methoxypyridine-5-boronic acid serves as a critical building block in the creation of novel molecular entities. The choice of the palladium catalyst is a decisive factor in the success of these coupling reactions, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from the scientific literature.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to the nature of its ancillary ligands, which influence the catalyst's stability, solubility, and reactivity. Below is a summary of quantitative data for different classes of palladium catalysts commonly employed in the coupling of heteroaryl boronic acids, providing a comparative overview of their performance.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-100 | 12-24 | Good to Excellent |
| PdCl₂(dppf) | Aryl Bromide | Na₃PO₄ | 1,4-Dioxane | 65-100 | 12-24 | Modest to Good |
| Pd(OAc)₂ / SPhos | Aryl Chloride | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 | 15-20 | Good to Excellent |
| XPhos Pd G2 | Aryl Chloride | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 | 15-20 | Excellent |
| Pd/C (heterogeneous) | Aryl Bromide | K₂CO₃ | Ethanol/H₂O | 80 | 2-4 | Good |
| PEPPSI™-IPr | Aryl Chloride | K₂CO₃ | t-Amyl alcohol | 100 | 18 | Excellent |
Note: Yields are highly substrate-dependent and the data presented is a representative range based on reactions with similar heteroaryl boronic acids and various aryl halides. Direct comparison requires consistent reaction partners and conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing different palladium catalyst systems.
Protocol 1: General Procedure using Pd(PPh₃)₄
To a reaction vessel are added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture of 1,4-dioxane and water (typically 4:1) is then added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%). The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Catalysts (e.g., XPhos Pd G2)
In a glovebox or under a stream of inert gas, a reaction vessel is charged with the aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents). The palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) is then added. A degassed solvent system, such as 1,4-dioxane/water (typically 10:1), is introduced. The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 60-100 °C) with vigorous stirring for the specified time (typically 15-20 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by silica (B1680970) gel chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Pyridine-Containing Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryls containing a pyridine (B92270) moiety is of particular interest in medicinal chemistry and materials science due to the prevalence of this heterocycle in pharmaceuticals and functional materials. However, the Suzuki-Miyaura coupling of pyridine boronic acids presents unique challenges, including the propensity of the boronic acid to undergo protodeboronation and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity. The choice of ligand is therefore critical to overcoming these obstacles and achieving high yields.
This guide provides a comparative analysis of the performance of various ligands, with a focus on the widely used Buchwald family of ligands, in the Suzuki-Miyaura coupling of pyridine boronic acids. The data presented herein is a compilation of results from the scientific literature and aims to provide a valuable resource for optimizing these challenging yet crucial transformations.
Performance Comparison of Ligands
The following tables summarize the performance of different ligands in the Suzuki-Miyaura coupling of 2-pyridyl, 3-pyridyl, and 4-pyridyl boronic acid derivatives. It is important to note that reaction conditions can vary significantly between studies, and direct comparisons should be made with caution. Nevertheless, these tables provide a useful overview of the relative efficacy of different ligand systems.
Coupling of 2-Pyridyl Boronic Acid Derivatives
The coupling of 2-pyridyl boronic acids is notoriously difficult due to the proximity of the nitrogen atom to the boronic acid moiety, which accelerates protodeboronation.[1][2] Buchwald ligands, particularly those with high steric bulk and electron-richness like XPhos and SPhos, have shown considerable success in these couplings.[3][4] Other ligand classes, such as phosphine (B1218219) oxides, have also been developed to address this specific challenge.[5][6]
| Ligand | Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst / Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 2-Pyridylboronic acid | 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 16 | 81 | [7] |
| SPhos | 2-Pyridylboronic acid | 4-Chloroanisole | SPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 54 | [7] |
| RuPhos | 2-Pyridylboronic acid | 4-Chloroanisole | RuPhos-Pd-G4 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 87 | [7] |
| Diaryl Phosphine Oxide | Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ | KF | 1,4-Dioxane | 110 | 12 | 73 | [5] |
| Dialkyl Phosphine Oxide | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ | KF | 1,4-Dioxane | 110 | 12 | 74 | [5] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) | Phenylboronic acid | Pd(dppf)Cl₂ | - | 1,4-Dioxane | 100 | 12 | 75 | [8] |
Coupling of 3-Pyridyl and 4-Pyridyl Boronic Acid Derivatives
3-Pyridyl and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts and are often more amenable to a wider range of coupling conditions.[3] Buchwald ligands continue to demonstrate excellent performance, providing high yields with a variety of coupling partners.
| Ligand | Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst / Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 3-Pyridylboronic acid | 4-Amino-2-chloropyridine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 | [3] |
| XPhos | 3-Pyridylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | [3] |
| RuPhos | 3-Pyridylboronic acid | 5-Bromo-1,2,4-oxadiazole | RuPhos-Pd-G4 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | [7] |
| JagPhos I | 3-Pyridylboronic acid | 2-Chloropyridine | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 18 | 85 | [9] |
| PPh₃ | Tris(3-pyridyl)boroxin | 3-Bromoquinoline | Pd(OAc)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 2.5 | 88 | [10] |
| Ligand-free | 4-Pyridylboronic acid pinacol (B44631) ester | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 2 | 95 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of pyridine boronic acids using different ligand systems.
General Procedure for Suzuki-Miyaura Coupling with Buchwald Ligands (XPhos-Pd-G2)
This protocol is adapted from a procedure for the coupling of a 7-chloro-1H-pyrrolo[2,3-c]pyridine, a pyridine derivative, and can be considered a general starting point for pyridine boronic acid couplings.[11]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Pyridine boronic acid (1.2 mmol)
-
XPhos-Pd-G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl or heteroaryl halide, pyridine boronic acid, XPhos-Pd-G2, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Procedure for Coupling of 2-Pyridyl Nucleophiles with Phosphine Oxide Ligands
This protocol is adapted for the coupling of a lithium triisopropyl 2-pyridylboronate, a more stable alternative to the free boronic acid, using a phosphine oxide ligand.[5]
Materials:
-
Aryl halide (0.25 mmol)
-
Lithium triisopropyl 2-pyridylboronate (0.375 mmol)
-
Diaryl or dialkyl phosphine oxide ligand (0.0075 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0025 mmol)
-
Potassium fluoride (KF, 0.75 mmol)
-
1,4-Dioxane (0.75 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine oxide ligand, and potassium fluoride.
-
Add the lithium triisopropyl 2-pyridylboronate.
-
Seal the tube with a rubber septum, remove from the glovebox, and evacuate and backfill with argon (repeat twice).
-
Add 1,4-dioxane via syringe, followed by the aryl halide (if liquid) or add the solid aryl halide with the other reagents in the glovebox.
-
Replace the septum with a Teflon screw cap, seal the tube, and heat the mixture to 110 °C until the aryl halide is consumed as determined by GC.
-
Cool the reaction to room temperature and proceed with a standard aqueous workup and chromatographic purification.
Mechanistic Insights and Workflow Visualization
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below. Adherence to inert atmosphere techniques is critical for achieving reproducible and high-yielding results.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Performance of 2-Methoxypyridine-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the realm of drug discovery and development, the incorporation of heteroaromatic moieties is a key strategy for modulating the pharmacological properties of lead compounds. Heteroaryl boronic acids are indispensable reagents in this context, yet their reactivity can vary significantly. This guide provides an objective comparison of 2-methoxypyridine-5-boronic acid with other classes of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates robust performance in Suzuki-Miyaura cross-coupling reactions, often exhibiting superior reactivity compared to unsubstituted or differently substituted pyridylboronic acids. The presence of the electron-donating methoxy (B1213986) group at the 2-position enhances the nucleophilicity of the pyridine (B92270) ring, facilitating the crucial transmetalation step in the catalytic cycle. However, its performance relative to other heteroaryl boronic acids, such as those derived from furan, thiophene, or pyrimidine, is highly dependent on the specific reaction conditions and the coupling partner. This guide presents a data-driven comparison to aid in the selection of the optimal heteroaryl boronic acid for specific synthetic applications.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the performance of this compound in comparison to other heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Table 1: Direct Comparison of Heteroaryl Boronic Acids in the Suzuki-Miyaura Cross-Coupling with 4,6-Dichloropyrimidine
This table provides a direct comparison of the reactivity of this compound and other heteroaryl boronic acids when coupled with the same electrophile under identical reaction conditions.
| Heteroaryl Boronic Acid | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 [1] |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 56[1] |
| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 64[1] |
Table 2: Representative Yields of Various Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
This table presents a broader, illustrative comparison of the performance of different classes of heteroaryl boronic acids. Disclaimer: The reaction conditions are not identical across all entries and are provided for general comparative purposes.
| Heteroaryl Boronic Acid | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | High |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | Moderate |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | Moderate |
| 2-Furanboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 82 |
| 2-Thiopheneboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O | 80 | >99 |
| 1H-Pyrazole-4-boronic acid | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | - | - | - | Good |
Factors Influencing Reactivity
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by several factors:
-
Electronic Effects: Electron-donating substituents on the heteroaryl ring, such as the methoxy group in this compound, generally increase the nucleophilicity of the boronic acid, leading to faster transmetalation and higher yields. Conversely, electron-withdrawing groups can decrease reactivity.
-
Position of the Heteroatom: The position of the heteroatom relative to the boronic acid group is critical. For instance, 2-pyridylboronic acids are often less reactive than their 3- and 4-isomers due to the proximity of the nitrogen atom, which can lead to catalyst inhibition. This is often referred to as the "2-pyridyl problem".
-
Stability of the Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond. The stability of the boronic acid under the reaction conditions is therefore crucial for achieving high yields.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of different heteroaryl boronic acids.
Materials:
-
Heteroaryl boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the heteroaryl boronic acid, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow for Comparing Heteroaryl Boronic Acids
This diagram outlines a logical workflow for the comparative evaluation of different heteroaryl boronic acids.
Caption: A workflow for the systematic comparison of heteroaryl boronic acid reactivity.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, often outperforming other pyridylboronic acid derivatives due to favorable electronic effects. Its performance relative to other classes of heteroaryl boronic acids is context-dependent, and the selection of the optimal reagent should be guided by empirical data. The information and protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of synthetic routes for the preparation of complex heteroaromatic compounds.
References
A Comparative Guide to 2-Methoxypyridine-5-boronic acid MIDA Ester in Cross-Coupling Reactions
For researchers engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, the choice of building blocks is critical to achieving high yields and purity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, but its efficiency is often hampered by the instability of key reagents like boronic acids.[1] 2-Methoxypyridine-5-boronic acid MIDA ester emerges as a superior alternative to its free boronic acid and pinacol (B44631) ester counterparts, offering enhanced stability, controlled reactivity, and improved handling. This guide provides an objective comparison supported by experimental data to illustrate its advantages.
Core Advantages of MIDA Ester Protection
N-methyliminodiacetic acid (MIDA) boronates represent a transformative solution to the inherent instability of many boronic acids, particularly 2-heterocyclic derivatives like this compound.[2][3] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from sp² to sp³, effectively "protecting" it. This protection imparts several key advantages:
-
Exceptional Benchtop Stability : Unlike free boronic acids, which can rapidly degrade through protodeboronation, oxidation, or polymerization, MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture for extended periods.[1][4][5]
-
Chromatographic Compatibility : A significant practical advantage is their stability on silica (B1680970) gel, allowing for straightforward purification using standard column chromatography, a process that often leads to the decomposition of free boronic acids and can be challenging for pinacol esters.[1][2][6]
-
Controlled Slow Release : The MIDA group is stable under anhydrous cross-coupling conditions but can be cleaved under mild aqueous basic conditions (e.g., using K₃PO₄) to slowly release the active boronic acid in situ.[1][2][7] This slow-release mechanism is crucial as it maintains a low concentration of the unstable boronic acid, ensuring it couples with the reaction partner before it can decompose.[8]
-
Enhanced Reaction Yields : The combination of stability and slow release translates directly to higher and more reproducible yields in Suzuki-Miyaura couplings, especially with challenging or unactivated coupling partners like aryl chlorides.[2][3]
Comparative Performance Data
The superior performance of this compound MIDA ester is evident when compared directly with its corresponding free boronic acid. Experimental data consistently shows dramatic improvements in both stability and reaction efficiency.
Table 1: Benchtop Stability Comparison (Solid State, Stored in Air)
| Compound Type | Time (Days) | % Remaining Intact | Decomposition Pathway(s) |
| Free Boronic Acids (General Heterocyclic) | 15 | Significant Decomposition | Protodeboronation, Oxidation, Polymerization |
| MIDA Boronates (General Heterocyclic) | ≥ 60 | > 95% | Not significant |
Data summarized from studies by Burke and coworkers.[1]
Table 2: Suzuki-Miyaura Coupling Efficiency Comparison (Reaction: Heterocyclic Boron Reagent + Aryl Chloride)
| Boron Reagent | Catalyst System | Base | Yield (%) |
| Free Boronic Acid (2-Heterocyclic derivatives) | Pd(OAc)₂ / SPhos | K₃PO₄ | 14 - 68% |
| MIDA Boronate (2-Heterocyclic derivatives) | Pd(OAc)₂ / SPhos | K₃PO₄ | 90 - 96% |
Conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, 5:1 dioxane/H₂O, 60-100 °C. Yields reflect reactions with various 2-heterocyclic derivatives under identical conditions.[2]
Visualization of the MIDA Advantage
The fundamental differences in stability and reaction workflow between traditional boronic acids and MIDA boronates can be visualized to better understand the practical benefits.
The diagram above (Figure 1) illustrates the critical advantage of MIDA boronates during purification. Whereas unstable free boronic acids are prone to decomposition on silica gel, MIDA boronates are robust, enabling their isolation and purification with high recovery.[1][2][6]
Figure 2 visualizes the slow-release cross-coupling mechanism. The stable MIDA boronate acts as a reservoir, releasing the active boronic acid slowly upon hydrolysis. This ensures the boronic acid participates in the productive catalytic cycle rather than degrading, a common issue with unstable boron reagents.[2][7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on methodologies reported for the efficient coupling of 2-pyridyl MIDA boronates with aryl chlorides.[2][3] Optimization may be required for specific substrates.
Materials:
-
This compound MIDA ester (1.2 - 1.5 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (5 mol %) or Pd₂(dba)₃ (1.5 mol %)
-
Ligand: SPhos (10 mol %) or XPhos (6 mol %)
-
Base: Potassium phosphate (B84403) (K₃PO₄, 7.5 equiv) or Potassium carbonate (K₂CO₃, 5 equiv)
-
Co-catalyst (if needed for challenging couplings): Copper(II) acetate [Cu(OAc)₂] (50 mol %)
-
Solvent: Anhydrous 5:1 dioxane/H₂O or 4:1 DMF/Isopropanol
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (e.g., 1.0 mmol), this compound MIDA ester (1.2 mmol), palladium catalyst, ligand, and base.
-
If using Cu(OAc)₂, add it to the vessel at this stage.[1][3]
-
Seal the vessel with a septum, and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 5:1 dioxane/H₂O to a concentration of 0.07 M) via syringe.[2][3]
-
Heat the reaction mixture with vigorous stirring to the target temperature (60 °C to 100 °C). The optimal temperature can influence the rate of MIDA deprotection and coupling.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reaction times typically range from 2 to 6 hours.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Conclusion
This compound MIDA ester offers a robust and reliable solution to the challenges posed by its unstable free boronic acid analogue. Its superior stability, ease of handling, and unique slow-release mechanism lead to significantly improved yields and reproducibility in Suzuki-Miyaura cross-coupling reactions. For researchers in drug development and materials science, employing MIDA boronates can streamline synthetic pathways, simplify purification, and enable the construction of complex molecular architectures with greater efficiency.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. grillolabuc.com [grillolabuc.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Methoxypyridine-5-boronic Acid
For researchers and professionals in drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is relentless. 2-Methoxypyridine-5-boronic acid has emerged as a versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of compounds with promising therapeutic applications. This guide provides a comparative analysis of the biological activities of compounds derived from this valuable starting material, with a focus on their anticancer properties. We present a compilation of experimental data, detailed methodologies, and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of their potential.
Comparative Anticancer Activity of 2,5-Substituted Pyrimidine (B1678525) Derivatives
A series of 2,5-substituted pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The 2-methoxypyridine (B126380) moiety, introduced via Suzuki coupling with this compound, has been shown to be a key determinant of the observed biological activity. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against human breast adenocarcinoma (MCF7) and lung carcinoma (A549) cell lines.
Table 1: Antiproliferative Activity of 2,5-Substituted Pyrimidine Derivatives against MCF7 and A549 Cancer Cell Lines.
| Compound ID | R1 Group | R2 Group | IC50 (μM) - MCF7 | IC50 (μM) - A549 |
| 130 | H | H | >100 | >100 |
| 185 | 3-OCH3 | 4-F | 3.1 | >100 |
| 186 | 3-OCH3 | 4-Cl | 4.7 | >100 |
| 188 | 3-OCH3 | 4-CH3 | 1.0 | >100 |
| 192 | 4-OCH3 | 4-F | >100 | 6.4 |
| 193 | 4-OCH3 | 4-Cl | >100 | 5.7 |
| 173 | 2-Br | H | Moderately Increased | Significantly Improved |
| 176 | 2-CH3 | H | Moderately Improved | Moderately to Significantly Improved |
| 178 | 2-OCH3 | H | Moderately Improved | Moderately to Significantly Improved |
| 145 | 3-CF3 | H | Moderately Improved | Significantly Improved |
| 147 | 3-CH3 | H | Loss of Activity | Significantly Improved |
| 149 | 3-OCH3 | H | Loss of Activity | Significantly Improved |
| 153 | 2-NO2 | H | Loss of Activity | No Improvement |
Data adapted from a study on 2,5-substituted pyrimidines as gankyrin binders.[1] The IC50 values for compounds 173, 176, 178, 145, 147, 149 and 153 were described qualitatively in the source material.
The structure-activity relationship (SAR) analysis reveals that substitutions on the phenyl rings play a crucial role in determining the antiproliferative potency and selectivity. For instance, compounds 185 , 186 , and 188 , which combine a 3-methoxy substitution on one phenyl ring with a halogen or methyl group on the other, exhibit potent activity against MCF7 cells.[1] Conversely, compounds 192 and 193 , with a 4-methoxy group, show significant activity against A549 cells.[1]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF7, A549)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group with vehicle (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The anticancer activity of these compounds is often attributed to their ability to interfere with specific cellular signaling pathways that are dysregulated in cancer. For instance, some 2,5-substituted pyrimidines have been identified as binders of gankyrin, a protein that plays a role in the proteasomal degradation of tumor suppressor proteins like p53 and Rb.[1] By inhibiting gankyrin, these compounds can lead to the stabilization of tumor suppressors, resulting in cell cycle arrest and apoptosis.
Below are diagrams illustrating the general experimental workflow for evaluating the anticancer activity of these compounds and a simplified representation of the gankyrin-mediated degradation pathway.
General workflow for synthesis and biological evaluation.
Gankyrin-mediated degradation and its inhibition.
References
A Head-to-Head Comparison of Bases in Suzuki Couplings of 2-Methoxypyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Your Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. A critical parameter influencing the success of these reactions is the choice of base. This guide provides a head-to-head comparison of commonly employed bases in the Suzuki coupling of 2-methoxypyridine-5-boronic acid, a versatile building block in medicinal chemistry. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal base for their specific synthetic needs, thereby improving yields and reaction efficiency.
The Pivotal Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the palladium catalyst more readily than the neutral boronic acid. The choice of base can therefore significantly impact the rate of transmetalation, which is often the rate-determining step of the reaction. Furthermore, the nature of the base can influence catalyst stability and the prevalence of side reactions, such as protodeboronation.
Comparative Performance of Common Bases
While a comprehensive, direct comparison of various bases for the Suzuki coupling of this compound with a single aryl halide under identical conditions is not extensively documented in the literature, we can infer performance from studies on similar substrates and specific examples. The following table summarizes the performance of different bases in the Suzuki coupling of pyridylboronic acids, including a specific example for a derivative of this compound.
| Base | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | 4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane (B91453) | 95 | 84 | [1] |
| K₃PO₄ | Aryl Bromide | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 100 | Moderate to Good | [2] |
| Cs₂CO₃ | Aryl Bromide | Pd(PPh₃)₄ | Dioxane/H₂O | 80-100 | Moderate to Good | Inferred from general Suzuki protocols |
| K₂CO₃ | Aryl Bromide | Pd(OAc)₂ / Ligand | Toluene/H₂O | 80-100 | Moderate to Good | Inferred from general Suzuki protocols |
Note: The yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system employed. The data presented for K₃PO₄, Cs₂CO₃, and K₂CO₃ are based on general observations for Suzuki couplings of pyridylboronic acids and may vary for this compound.
Experimental Protocols
Below are detailed experimental protocols for Suzuki coupling reactions, providing a starting point for optimization.
Protocol 1: Suzuki Coupling Using Sodium Carbonate (Na₂CO₃)
This protocol is based on the successful coupling of a 2-methoxy-5-pyridylboronic acid derivative.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4,6-dichloropyrimidine)
-
Sodium Carbonate (Na₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂) or a similar palladium catalyst
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and sodium carbonate (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
The vessel is sealed and purged with an inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: General Suzuki Coupling Using Potassium Phosphate (B84403) (K₃PO₄)
This protocol is a general procedure often employed for Suzuki couplings of heteroarylboronic acids.
Materials:
-
This compound
-
Aryl bromide
-
Potassium Phosphate (K₃PO₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and potassium phosphate (2.0-3.0 equivalents) in a dry reaction flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by degassed water (typically 10-25% of the total solvent volume).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by flash chromatography.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate base is a critical factor in optimizing the Suzuki-Miyaura coupling of this compound. While sodium carbonate has been shown to be effective, other bases such as potassium phosphate, cesium carbonate, and potassium carbonate are also commonly used for similar transformations and warrant consideration during reaction development. The provided protocols and workflow diagram offer a solid foundation for researchers to systematically approach the optimization of their coupling reactions. Careful screening of bases, in conjunction with other reaction parameters, will ultimately lead to higher yields and a more efficient synthesis of desired products.
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-Methoxypyridine-5-boronic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Pyridine-containing molecules are a cornerstone of many biologically active compounds, and their synthesis often relies on robust cross-coupling methodologies. 2-Methoxypyridine-5-boronic acid has emerged as a valuable reagent for the introduction of the 2-methoxypyridin-5-yl moiety, a common scaffold in medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its performance with viable alternatives and providing detailed experimental data to inform your selection process.
Performance and Cost: A Comparative Overview
The utility of a synthetic reagent is a function of its reactivity, stability, and cost. To provide a clear comparison, the following table summarizes the performance of this compound against its positional isomer, 3-Pyridineboronic acid, and its more stable pinacol (B44631) ester derivative in the context of Suzuki-Miyaura cross-coupling reactions.
| Reagent | Structure | Molecular Weight ( g/mol ) | Price (USD/g) | Typical Suzuki Coupling Yield | Key Advantages | Key Disadvantages |
| This compound | ![]() | 152.94 | ~$128[1] | Good to Excellent | Direct use in coupling, good reactivity. | Moderate stability, can be prone to protodeboronation. |
| 3-Pyridineboronic acid | ![]() | 122.92 | ~ | Good to Excellent | Generally high reactivity, lower cost for bulk quantities. | Can be less stable than substituted pyridyl boronic acids. |
| This compound pinacol ester | ![]() | 235.09 | Discontinued by some major suppliers, indicating potential availability issues. | Good to Excellent | Enhanced stability, easier to handle and purify. | Requires in situ hydrolysis to the active boronic acid, potentially slower reaction rates. |
Analysis:
-
Cost: this compound and 3-Pyridineboronic acid have comparable per-gram costs at small scales. However, the price of 3-Pyridineboronic acid drops significantly when purchased in larger quantities, making it a more cost-effective option for large-scale synthesis if the specific regioisomer is not critical. The pinacol ester of this compound appears to be less readily available from major suppliers, which could impact its cost and accessibility for ongoing projects.
-
Performance: All three reagents can provide good to excellent yields in Suzuki-Miyaura coupling reactions. The choice between the boronic acid and its pinacol ester often comes down to a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times at lower temperatures. However, they are more susceptible to protodeboronation, a common side reaction that can lower yields. Pinacol esters offer enhanced stability, making them easier to handle, purify, and store. This stability comes at the cost of requiring an in-situ hydrolysis step to generate the active boronic acid, which can sometimes lead to slower overall reaction rates.
-
Positional Isomerism: The choice between this compound and 3-Pyridineboronic acid will primarily be dictated by the specific target molecule. The electronic and steric properties of the methoxy (B1213986) group in the 2-position can influence the reactivity and the properties of the final product.
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol can be adapted for the alternative reagents with minor modifications.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The 2-methoxypyridine (B126380) moiety is a key component in various kinase inhibitors. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a highly effective reagent for the synthesis of molecules containing the 2-methoxypyridin-5-yl moiety. Its performance in Suzuki-Miyaura cross-coupling is comparable to other pyridyl boronic acids. The primary considerations for its use are the specific structural requirements of the target molecule and the overall cost of the synthesis. For large-scale applications where the isomeric position is flexible, 3-Pyridineboronic acid may offer a more economical alternative. When stability is a major concern, the corresponding pinacol ester is a viable, though potentially less reactive and less available, option. Ultimately, the choice of reagent will depend on a careful evaluation of the specific project needs, balancing the factors of cost, reactivity, stability, and desired final product structure.
References
Safety Operating Guide
Proper Disposal of 2-Methoxypyridine-5-boronic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methoxypyridine-5-boronic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for minimizing risks and ensuring compliance with regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This substance is classified as an irritant and requires careful handling to avoid exposure.
Key Hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Protective gloves
-
Safety goggles or a face shield
-
A lab coat
-
In cases of poor ventilation or potential for dust formation, a NIOSH/MSHA-approved respirator is recommended.
II. Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 163105-89-3 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈BNO₃ | --INVALID-LINK-- |
| Molecular Weight | 152.94 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Hazard Statements | H315, H319, H335 | --INVALID-LINK-- |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | --INVALID-LINK-- |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Label the container as "Hazardous Waste: this compound" and include the date.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.
-
-
Solutions:
-
Aqueous or solvent solutions containing this compound should be collected in a designated, labeled, and sealed liquid waste container.
-
Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.
-
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Keep containers tightly closed to prevent leaks or spills.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Follow your institution's specific procedures for waste pickup and documentation. Chemical waste generators are responsible for ensuring the waste is properly classified and handled according to local, regional, and national regulations.[4]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision-making process for spill response.
References
Personal protective equipment for handling 2-Methoxypyridine-5-boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxypyridine-5-boronic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Chemical Identifier:
-
Product Name: this compound
-
CAS No.: 163105-89-3
Hazard Summary: This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[1][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard or European Standard EN166. A face shield may be required for splash hazards.[4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[4] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[4] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated and engineering controls are insufficient.[4][5] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][6]
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[6][7]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Weighing and Transfer:
-
Handle the solid material carefully to avoid the generation of dust.[4][8]
-
Use appropriate tools, such as a spatula and weighing paper, for transfers.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4]
Emergency First Aid Procedures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7][8] Call a POISON CENTER or doctor if you feel unwell.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[7][8] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[6]
-
If swallowed: Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[4] Do not allow the product to enter drains.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[4]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



